(1'S,2R,3R)-Fosaprepitant Dimeglumine
Description
BenchChem offers high-quality (1'S,2R,3R)-Fosaprepitant Dimeglumine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1'S,2R,3R)-Fosaprepitant Dimeglumine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C₃₇H₅₆F₇N₆O₁₆P |
|---|---|
Molecular Weight |
1004.83 |
Origin of Product |
United States |
Methodological & Application
A Robust and Sensitive LC-MS/MS Method for the Simultaneous Quantification of Fosaprepitant and its Active Metabolite Aprepitant in Human Plasma
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of the antiemetic prodrug (1'S,2R,3R)-Fosaprepitant and its active metabolite, aprepitant, in human plasma. The protocol is designed for high-throughput analysis, making it suitable for pharmacokinetic studies, clinical trials, and therapeutic drug monitoring. The methodology employs a straightforward protein precipitation technique for sample preparation, followed by a rapid chromatographic separation on a reversed-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, providing excellent sensitivity and selectivity. The method has been developed and validated according to international bioanalytical guidelines, ensuring data reliability and integrity.
Scientific Introduction
Chemotherapy-induced nausea and vomiting (CINV) remains a significant and debilitating side effect for cancer patients, impacting their quality of life and adherence to treatment.[1] Aprepitant is a selective, high-affinity antagonist of the human substance P/neurokinin-1 (NK-1) receptor, a key mediator in the emesis pathway.[2][3] By blocking this receptor in the central nervous system, aprepitant effectively prevents both the acute and delayed phases of CINV.[4]
To overcome the poor aqueous solubility of aprepitant, the water-soluble N-phosphorylated prodrug, fosaprepitant dimeglumine, was developed for intravenous administration.[5][6] Following infusion, fosaprepitant is rapidly and extensively converted to aprepitant by ubiquitous phosphatases in various tissues within 30 minutes.[7][8] This bioactivation is a critical step in the drug's mechanism of action.
Caption: In-vivo conversion of fosaprepitant to aprepitant.
The accurate quantification of both the prodrug and the active metabolite in biological matrices like plasma is essential for characterizing the drug's pharmacokinetic profile, establishing bioequivalence, and ensuring patient safety and efficacy in clinical settings.[9] LC-MS/MS stands as the gold standard for this application due to its unparalleled sensitivity, specificity, and wide dynamic range, allowing for precise measurement even at low concentrations.[10] This document provides a comprehensive, field-proven protocol for this analysis.
Experimental Protocol
Materials and Reagents
-
Reference Standards: Fosaprepitant Dimeglumine (analytical grade), Aprepitant (analytical grade).
-
Internal Standards (IS): Stable isotope-labeled d4-Fosaprepitant and d4-Aprepitant are highly recommended for optimal accuracy. If unavailable, a structurally similar compound with comparable extraction and ionization properties, such as glibenclamide, can be used after thorough validation.[11]
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade).
-
Water: Deionized water, Type 1 (18.2 MΩ·cm).
-
Biological Matrix: Drug-free, pooled human plasma (K2-EDTA as anticoagulant).
Instrumentation
-
LC System: A UHPLC or HPLC system capable of delivering accurate gradients at flow rates from 0.3 to 0.6 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve fosaprepitant and aprepitant reference standards in methanol to prepare individual stock solutions. Prepare internal standard stocks similarly. Store at -20°C.
-
Working Solutions: Prepare serial dilutions of the stock solutions using a 50:50 (v/v) acetonitrile/water mixture to create working solutions for building calibration curves and quality control (QC) samples.
-
Calibration Standards and QC Samples: Spike appropriate volumes of the working solutions into blank human plasma to achieve the desired concentration range. A typical calibration curve for aprepitant might range from 1 to 1000 ng/mL, while fosaprepitant could range from 15 to 6000 ng/mL to accommodate its pharmacokinetic profile.[12][13] Prepare QC samples at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low, Mid, and High.
Sample Preparation: Protein Precipitation (PPT)
Causality: Protein precipitation is chosen for its simplicity, speed, and effectiveness in removing the majority of plasma proteins that can interfere with the analysis and damage the LC column.[14] Acetonitrile is an efficient precipitating agent for plasma proteins.
-
Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.
-
Pipette 100 µL of plasma sample into the corresponding tube.
-
Add 300 µL of the internal standard solution (pre-diluted in acetonitrile). The IS concentration should be chosen from the mid-range of the calibration curves.
-
Vortex each tube vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the tubes at approximately 17,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 200 µL of the clear supernatant to an HPLC vial or well plate.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
Causality: Reversed-phase chromatography is ideal for separating these relatively non-polar analytes. A C18 column provides excellent retention and separation. The use of formic acid in the mobile phase acidifies the solution, which promotes the protonation of the analytes, thereby enhancing ionization efficiency in positive ESI mode.[13] A gradient elution ensures that both the more polar fosaprepitant and the less polar aprepitant are eluted with good peak shape in a short run time.
Table 1: Chromatographic Conditions | Parameter | Setting | | :--- | :--- | | Column | Reversed-Phase C18 (e.g., 50 x 2.1 mm, 2.7 µm) | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Flow Rate | 0.4 mL/min | | Column Temperature | 40°C | | Injection Volume | 5 µL | | Gradient Elution | Time (min) | %B | | | 0.0 | 20 | | | 0.5 | 20 | | | 3.0 | 95 | | | 4.0 | 95 | | | 4.1 | 20 | | | 5.0 | 20 |
Causality: ESI is the preferred ionization technique for these molecules. While some methods have used negative mode, particularly for the phosphate moiety of fosaprepitant[12], positive mode provides excellent sensitivity for the morpholine and triazolinone nitrogens present in both molecules.[11][13][15] Multiple Reaction Monitoring (MRM) is used for its superior selectivity and sensitivity, monitoring a specific precursor-to-product ion transition for each analyte.
Table 2: Mass Spectrometry Parameters (Illustrative) | Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) | | :--- | :--- | :--- | :--- | :--- | | Fosaprepitant | 614.1 | 534.2 | 150 | 25 | | Aprepitant | 535.2 | 277.1 | 150 | 29 | | d4-Aprepitant (IS) | 539.2 | 281.1 | 150 | 29 | | Ionization Mode | Electrospray Ionization (ESI), Positive | | Source Temp. | 500°C | | IonSpray Voltage | 3500 V | Note: These are typical starting values and must be optimized for the specific instrument used.
Method Validation
To ensure the reliability of the data, the method must be validated according to regulatory guidelines such as the FDA Bioanalytical Method Validation Guidance for Industry or ICH M10.[16][17]
Table 3: Summary of Method Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Acceptance Criteria |
|---|---|---|
| Selectivity | To ensure no interference from endogenous matrix components. | Response in blank samples should be <20% of the LLOQ response for the analytes and <5% for the IS. |
| Linearity & Range | To demonstrate a proportional relationship between concentration and response. | Calibration curve must have a correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards must be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | To determine the closeness of measured values to the nominal value and the variability of the measurements. | For QC samples, the mean accuracy should be within 85-115% of nominal (80-120% at LLOQ). The precision (%CV) should not exceed 15% (20% at LLOQ). |
| Matrix Effect | To assess the ion suppression or enhancement from the biological matrix. | The coefficient of variation (%CV) of the IS-normalized matrix factor should be ≤15% across at least 6 different sources of plasma. |
| Recovery | To evaluate the efficiency of the extraction process. | Recovery should be consistent, precise, and reproducible. |
| Stability | To ensure analyte integrity under various storage and handling conditions. | Mean concentrations of stability QC samples must be within ±15% of nominal concentrations from freshly prepared samples. (Includes freeze-thaw, bench-top, long-term, and post-preparative stability). |
Results and Data Analysis
Data acquisition and analysis are performed using the instrument's software. A calibration curve is generated by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards. A weighted (1/x²) linear regression is typically applied to ensure accuracy at the lower end of the curve.[13] The concentrations of fosaprepitant and aprepitant in the QC and unknown samples are then calculated from this regression equation.
Comprehensive Workflow Visualization
The entire analytical process, from sample receipt to final data reporting, is outlined in the workflow diagram below. This ensures a systematic and reproducible execution of the protocol.
Caption: End-to-end bioanalytical workflow diagram.
Conclusion
This application note provides a robust, sensitive, and high-throughput LC-MS/MS method for the simultaneous quantification of fosaprepitant and its active metabolite aprepitant in human plasma. The simple protein precipitation sample preparation and rapid chromatographic analysis make it highly suitable for supporting drug development programs, from preclinical pharmacokinetic assessments to large-scale clinical trials. The described validation scheme ensures that the method generates reliable and reproducible data that can withstand regulatory scrutiny.
References
-
Capouch, T. (2011, July 25). A pharmacokinetic and pharmacodynamic review of single-dose fosaprepitant 150 mg. Healio. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). EMEND (fosaprepitant dimeglumine) for Injection Label. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Fosaprepitant – Knowledge and References. Retrieved from [Link]
-
Navari, R. M. (2009). Fosaprepitant and aprepitant: an update of the evidence for their place in the prevention of chemotherapy-induced nausea and vomiting. Core Evidence, 4, 63–71. Retrieved from [Link]
-
Xu, M., et al. (2018). Simultaneous determination of fosaprepitant and its metabolite aprepitant in human plasma by liquid chromatography-tandem mass spectrometry. Yaoxue Xuebao, 53(1), 116-121. Abstract available at [Link]
-
National Center for Biotechnology Information. (n.d.). Aprepitant. PubChem Compound Database. Retrieved from [Link]
-
Health Canada. (2019, June 13). FOSAPREPITANT Product Monograph. Retrieved from [Link]
-
Paras Patent. (2026, February 19). Generic FOSAPREPITANT DIMEGLUMINE INN entry, pharmaceutical patent and freedom to operate. Retrieved from [Link]
-
Wu, H., et al. (2015). A sensitive and rapid liquid chromatography-tandem mass spectrometry method for the quantification of the novel neurokinin-1R antagonist aprepitant in rhesus macaque plasma, and cerebral spinal fluid, and human plasma with application in translational NeuroAIDs research. Journal of pharmaceutical and biomedical analysis, 107, 216–223. Retrieved from [Link]
- Google Patents. (n.d.). CN105974016A - Method for simultaneously detecting fosaprepitant and aprepitant in plasma.
-
U.S. Food and Drug Administration. (n.d.). EMEND (fosaprepitant dimeglumine) Label - Jan 25, 2008. Retrieved from [Link]
-
Wikipedia. (n.d.). Aprepitant. Retrieved from [Link]
-
Fresenius Kabi. (2015, January 8). FOSAPREPITANT Product Monograph. Retrieved from [Link]
-
ResearchGate. (n.d.). Plasma concentrations (mean ± SD) of fosaprepitant (a) and aprepitant.... Retrieved from [Link]
-
Ottoboni, T., et al. (2018). Bioequivalence of HTX-019 (aprepitant IV) and fosaprepitant in healthy subjects. Drug Design, Development and Therapy, 12, 665–671. Retrieved from [Link]
-
Özçelik, R., et al. (2023). Development of A Rapid and Sensitive LC-MS Method for Determination of Aprepitant Levels in the Plasma of Subacute Sclerosing Panencephalitis Patients. Journal of Research in Pharmacy, 27(6). Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Applications. (2022). Analytical Method Development And Validation Of Fosaprepitant Dimeglumine By Rp-Hplc & Uv Spectroscopy. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). EMEND (aprepitant) Label - March 3, 2003. Retrieved from [Link]
-
Sen, G., et al. (2017). Validation of Stability-Indicating Reverse Phase HPLC Method for the Determination of Related Substances in Fosaprepitant Dimeglumine Drug Substance. International Journal of Pharmaceutical and Phytopharmacological Research, 11(1), 105-116. Retrieved from [Link]
-
van Schaik, R. H., et al. (2021). Modeling and Simulation Analysis of Aprepitant Pharmacokinetics in Pediatric Patients With Postoperative or Chemotherapy-Induced Nausea and Vomiting. CPT: pharmacometrics & systems pharmacology, 10(4), 340–350. Retrieved from [Link]
-
Liu, X., et al. (2015). Characterization and Pharmacokinetic Study of Aprepitant Solid Dispersions with Soluplus®. Molecules, 20(6), 11347–11356. Retrieved from [Link]
-
Drugs.com. (2026, February 1). Aprepitant: Package Insert / Prescribing Information / MOA. Retrieved from [Link]
-
Freeman, G. (2018, December 11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. Retrieved from [Link]
-
Bioanalysis Zone. (2022, April 20). Determination and validation of aprepitant in rat plasma using LC−MS/MS. Retrieved from [Link]
-
European Medicines Agency. (2022, July 25). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]
-
ResearchGate. (2018). An hplc method for qualitative and quantitative determination of fosaprepitant in Pharmaceutical products. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
Sources
- 1. A pharmacokinetic and pharmacodynamic review of single-dose fosaprepitant 150 mg [healio.com]
- 2. Aprepitant | C23H21F7N4O3 | CID 135413536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Aprepitant - Wikipedia [en.wikipedia.org]
- 5. Fosaprepitant dimeglumine | 265121-04-8 [amp.chemicalbook.com]
- 6. drugpatentwatch.com [drugpatentwatch.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Fosaprepitant and aprepitant: an update of the evidence for their place in the prevention of chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bioanalysis-zone.com [bioanalysis-zone.com]
- 11. CN105974016A - Method for simultaneously detecting fosaprepitant and aprepitant in plasma - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. A sensitive and rapid liquid chromatography-tandem mass spectrometry method for the quantification of the novel neurokinin-1R antagonist aprepitant in rhesus macaque plasma, and cerebral spinal fluid, and human plasma with application in translational NeuroAIDs research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spectroscopyeurope.com [spectroscopyeurope.com]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. ema.europa.eu [ema.europa.eu]
- 17. fda.gov [fda.gov]
Developing a stability-indicating assay for (1'S,2R,3R)-Fosaprepitant Dimeglumine
Application Note: Development of a Stability-Indicating HPLC Assay for (1'S,2R,3R)-Fosaprepitant Dimeglumine
Executive Summary
This guide details the development of a stability-indicating method (SIM) for Fosaprepitant Dimeglumine , a phosphorylated prodrug of the neurokinin-1 (NK1) receptor antagonist Aprepitant .[1]
The primary analytical challenge lies in the drastic polarity difference between the water-soluble prodrug (Fosaprepitant) and its highly lipophilic parent active pharmaceutical ingredient (Aprepitant), which is also its primary degradation product. A standard isocratic method often fails to elute Aprepitant within a reasonable runtime or results in poor peak shape for the polar prodrug. Therefore, this protocol utilizes a Gradient RP-HPLC approach with a phosphate buffer system to ensure resolution of the API, its stereoisomers, and process impurities.[2]
Molecule Profile & Critical Quality Attributes (CQA)
Understanding the physicochemical properties is the foundation of this protocol.
-
Chemical Name: (1'S,2R,3R)-Fosaprepitant Dimeglumine
-
Molecular Weight: 1004.83 g/mol (Salt), 614.4 g/mol (Free Acid)
-
Solubility Profile:
-
pKa Values:
Implication for Method: The mobile phase pH must be carefully controlled (typically pH 2.5 – 3.5) to suppress the ionization of the phosphate group, improving retention on hydrophobic stationary phases (C18) and sharpening the peak shape.
Method Development Strategy
The following workflow illustrates the logical progression from analyte characterization to a validated method.
Chromatographic Conditions (The "Gold Standard" Protocol)
Based on the polarity spread and pKa values, the following conditions provide robust separation of Fosaprepitant from Aprepitant and desfluoro-impurities.
Instrumentation & Reagents
-
System: HPLC/UPLC with PDA (Photodiode Array) or UV Variable Wavelength Detector.
-
Column: Agilent Zorbax SB-C18 or Waters Symmetry Shield RP18 (250 mm x 4.6 mm, 5 µm).
-
Why: High carbon load C18 is required to retain the polar Fosaprepitant while the "Shield" or "SB" (Stable Bond) technology protects against hydrolysis of the bonded phase at acidic pH.
-
-
Reagents: HPLC Grade Acetonitrile (ACN), Potassium Dihydrogen Phosphate (
), Orthophosphoric Acid (85%).
Operating Parameters
| Parameter | Setting | Rationale |
| Mobile Phase A | 25 mM | Suppresses phosphate ionization for better retention. |
| Mobile Phase B | 100% Acetonitrile | Strong eluent needed to elute hydrophobic Aprepitant. |
| Flow Rate | 1.0 mL/min | Standard backpressure balance. |
| Column Temp | 25°C - 30°C | Ambient/Controlled. Higher temps may degrade the prodrug on-column. |
| Detection | UV @ 210 nm | Fosaprepitant has low UV absorption; 210 nm captures the amide/triazolinone transitions. |
| Injection Vol | 10 - 20 µL | Dependent on sensitivity requirements. |
| Diluent | ACN : Water (50:50 v/v) | Critical: Must solubilize both the water-soluble prodrug and the water-insoluble parent. |
Gradient Program
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Event |
| 0.0 | 85 | 15 | Initial Hold (Retain Fosaprepitant) |
| 5.0 | 85 | 15 | Isocratic Hold |
| 25.0 | 30 | 70 | Ramp to elute Aprepitant/Impurities |
| 30.0 | 30 | 70 | Wash |
| 31.0 | 85 | 15 | Return to Initial |
| 40.0 | 85 | 15 | Re-equilibration |
Forced Degradation Protocols (Stress Testing)
To demonstrate the method is "Stability-Indicating," you must intentionally degrade the sample to ensure the method can resolve the active drug from its breakdown products.
Degradation Pathway Visualization
Experimental Procedure
Stock Solution: Prepare 1.0 mg/mL Fosaprepitant Dimeglumine in Diluent.
1. Acid Hydrolysis (Critical Pathway)
-
Step: Mix 5 mL Stock + 5 mL 0.1 N HCl .
-
Condition: Heat at 60°C for 1-2 hours.
-
Neutralization: Add 5 mL 0.1 N NaOH before dilution.
-
Expectation: Significant conversion to Aprepitant . Fosaprepitant is an acetal-phosphate; it is acid-labile.
2. Base Hydrolysis
-
Step: Mix 5 mL Stock + 5 mL 0.1 N NaOH .
-
Condition: Room Temperature for 1 hour (Fosaprepitant is relatively stable in mild base, but extreme base may open the lactam ring).
-
Neutralization: Add 5 mL 0.1 N HCl .
3. Oxidative Degradation
-
Step: Mix 5 mL Stock + 1 mL 3%
. -
Condition: Room Temperature for 2-4 hours.
-
Expectation: Formation of N-Oxide impurities.
4. Thermal Degradation [10]
-
Step: Expose solid powder to 105°C for 24 hours.
-
Prep: Dissolve in diluent after stress.
5. Photolytic Degradation
-
Step: Expose solid sample or solution to UV light (1.2 million lux hours) in a photostability chamber.
Acceptance Criteria & Validation (ICH Q2)
When validating this method, ensure the following criteria are met.
| Parameter | Acceptance Criteria | Notes |
| Specificity | Resolution ( | Peak purity (PDA) must pass (Purity Angle < Purity Threshold). |
| Linearity | Range: 50% to 150% of target concentration. | |
| Precision | RSD | System suitability requirement. |
| LOD/LOQ | S/N ratio > 3 (LOD) and > 10 (LOQ) | Critical for impurity quantification (usually < 0.05%). |
| Robustness | RSD | pH is the most critical parameter to check. |
Troubleshooting Guide
-
Problem: Aprepitant peak is broad or tailing.
-
Root Cause: Solubility mismatch.[12] The gradient starts with high water; Aprepitant hates water.
-
Fix: Ensure the gradient ramp to high organic (70%+) is steep enough, or increase the column temperature slightly to 35°C to improve mass transfer.
-
-
Problem: Fosaprepitant peak splits.
-
Root Cause: Sample solvent strength is too high (too much ACN in the injection).
-
Fix: Ensure the sample diluent matches the initial mobile phase (85% Buffer / 15% ACN) as closely as solubility permits.
-
-
Problem: Ghost peaks.
-
Root Cause: Meglumine counter-ion is not UV active, but impurities in the meglumine or phosphate buffer can appear.
-
Fix: Use high-grade buffer salts and filter mobile phases through 0.22 µm filters.
-
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link
-
Asian Journal of Chemistry. Quality by Design Approach for Development and Validation of Stability Indicating RP-HPLC Method for Fosaprepitant Dimeglumine. (2020).[7][13] Link
-
National Institutes of Health (NIH) - PubMed. Development and validation of a stability-indicating HPLC method to determine the impurity profile of fosaprepitant dimeglumine. (2023).[5] Link
-
Human Journals. Validation of Stability-Indicating Reverse Phase HPLC Method for the Determination of Related Substances in Fosaprepitant Dimeglumine Drug Substance.[2] (2017).[2][12] Link
-
ChemicalBook. Fosaprepitant Dimeglumine Properties and pKa.Link
Sources
- 1. WO2019221815A1 - Compositions of fosaprepitant and methods of preparationcompositions of fosaprepitant and methods of preparation - Google Patents [patents.google.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Pharmacokinetic evaluation of fosaprepitant dimeglumine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. Development and validation of a stability-indicating HPLC method to determine the impurity profile of fosaprepitant dimeglumine in the injection formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fosaprepitant dimeglumine | 265121-04-8 [chemicalbook.com]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. Fosaprepitant dimeglumine | 265121-04-8 [amp.chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. asianpubs.org [asianpubs.org]
- 11. omicsonline.org [omicsonline.org]
- 12. EP3493815B1 - Formulations of fosaprepitant and aprepitant - Google Patents [patents.google.com]
- 13. mlcpharmacy.edu.in [mlcpharmacy.edu.in]
Reconstitution protocol for (1'S,2R,3R)-Fosaprepitant Dimeglumine for research
Application Note: Reconstitution and Handling of (1'S,2R,3R)-Fosaprepitant Dimeglumine for Preclinical Research
Abstract & Scientific Rationale
(1'S,2R,3R)-Fosaprepitant Dimeglumine is the water-soluble, N-phosphorylated prodrug of the neurokinin-1 (NK1) receptor antagonist, Aprepitant.[1] Unlike Aprepitant, which exhibits poor aqueous solubility requiring complex formulations (e.g., nanoparticulate milling), Fosaprepitant utilizes a phosphoryl group and a meglumine counter-ion to achieve high aqueous solubility.[1]
Mechanism of Action: Upon systemic administration, Fosaprepitant is rapidly converted to Aprepitant by ubiquitous phosphatases. For research applications, this conversion rate and the compound's sensitivity to specific ionic environments are critical variables. This protocol addresses the unique solubility profile, stability limitations, and ionic incompatibilities (specifically divalent cations) that frequently cause experimental failure in preclinical settings.[1]
Chemical & Physical Properties
Researchers must distinguish between the Prodrug Salt (what is weighed) and the Active Metabolite (what exerts the effect).
| Property | Specification | Notes |
| Compound Name | Fosaprepitant Dimeglumine | The salt form supplied for research.[1][2] |
| CAS Number | 265121-04-8 | Specific to the dimeglumine salt.[1][3][4][5][6] |
| Molecular Formula | C37H56F7N6O16P | Contains 2 Meglumine units per Fosaprepitant. |
| Molecular Weight | 1004.83 g/mol | CRITICAL: Use this MW for Molarity calculations.[1] |
| Active Metabolite | Aprepitant (MW: 534.[1][5]43) | Conversion yields Aprepitant + Phosphate + Meglumine.[1][6] |
| Solubility | Water: >30 mg/mLDMSO: Soluble | High aqueous solubility is pH-dependent.[1] |
| pKa | 9.67 (Meglumine), 4.92 (Phosphate) | Solution is naturally alkaline (~pH 8.0-9.0).[1] |
Critical Compatibility Warnings (Read Before Starting)
1. The "Divalent Cation" Trap:
Fosaprepitant is chemically incompatible with solutions containing divalent cations, specifically Calcium (
-
Do NOT use: Lactated Ringer’s, Hartmann’s Solution, or undiluted cell culture media (DMEM/RPMI) for initial reconstitution.[1]
-
Result: Rapid precipitation of magnesium/calcium phosphate salts, rendering the concentration unknown and the solution toxic (micro-emboli in vivo).
2. Hydrolytic Instability: As a prodrug designed to break down, Fosaprepitant hydrolyzes spontaneously in aqueous solution over time.[1]
-
Aqueous Stock: Use immediately (within 2-4 hours at RT, or 24h at 4°C).
-
DMSO Stock: More stable for frozen storage (-20°C), but freeze-thaw cycles must be minimized.[1]
Reconstitution Protocols
Protocol A: Aqueous Preparation (For Immediate In Vivo Dosing)
Best for: IV/IP injection in mice/rats where DMSO is undesirable.[1]
-
Calculate: Determine the mass required using the salt MW (1004.83 g/mol ).
-
Example: To make 10 mL of a 10 mM stock, weigh 100.48 mg.
-
-
Solvent Selection: Use 0.9% Saline (NaCl) or Sterile Water for Injection .[1]
-
Dissolution:
-
pH Check (Optional but Recommended): The solution should be slightly alkaline (pH 7.0 - 8.5). If acidic, precipitation of the free acid may occur.
-
Filtration: Syringe filter (0.22 µm PES or PVDF) to ensure sterility.
Protocol B: DMSO Stock Preparation (For In Vitro/Long-term Storage)
Best for: Cell culture spikes or small-volume dosing.[1]
-
Weighing: Weigh Fosaprepitant Dimeglumine into a sterile amber glass vial.
-
Solvent: Add high-grade anhydrous DMSO (Dimethyl Sulfoxide).[1]
-
Concentration: A stock of 10 mg/mL to 25 mg/mL is recommended.
-
Storage: Aliquot immediately into single-use volumes (e.g., 50 µL) and store at -20°C or -80°C.
-
Shelf Life: ~3-6 months if kept anhydrous.[1]
-
-
Application: When adding to cell culture media (which contains Ca/Mg), dilute the DMSO stock rapidly into a large volume of media to prevent local precipitation, or dilute into Ca/Mg-free PBS first.[1]
Experimental Workflow Visualization
Figure 1: Reconstitution Decision Tree
Caption: Decision logic for solvent selection based on experimental end-use. Note the critical checkpoint for turbidity in aqueous preparations.
Mechanism of Activation (The "Why")
Understanding the conversion is vital for timing your experiments. If you treat cells with Fosaprepitant, the active antagonist (Aprepitant) concentration depends on the phosphatase activity in your system.
Figure 2: Prodrug Activation Pathway[1]
Caption: In vivo, Fosaprepitant is rapidly dephosphorylated. In vitro, absence of phosphatases may delay onset of action.
Troubleshooting & Quality Control
| Observation | Probable Cause | Corrective Action |
| Cloudiness upon adding Saline | pH is too low (<6.[1]0) or Saline contained additives.[1][9] | Check pH. Add minimal NaOH to adjust to pH 8.0. Ensure Saline is pure 0.9% NaCl.[1] |
| Immediate white precipitate | Presence of Calcium/Magnesium.[8][11] | Discard sample. Re-start using Ca/Mg-free solvent. Do not use Ringer's. |
| Viscous solution | High concentration (>50 mg/mL).[1] | Meglumine salts can be viscous.[1] Dilute to <20 mg/mL for injectability.[1] |
| Loss of potency over time | Hydrolysis in aqueous storage. | Prepare aqueous solutions fresh daily. Switch to DMSO stocks for storage. |
References
-
Merck & Co., Inc. (2008).[1][6] EMEND (fosaprepitant dimeglumine) for Injection, for intravenous use.[1][6] FDA Prescribing Information. Link
-
Lasseter, K. C., et al. (2007).[1] Pharmacokinetics and Safety of Intravenous Fosaprepitant, a Prodrug of Aprepitant, in Healthy Subjects. Journal of Clinical Pharmacology. Link
-
ChemicalBook. (2023).[1] Fosaprepitant dimeglumine Properties and Chemical Data. Link
-
Martínez-Gómez, M. A., et al. (2014).[1][12] Physico-Chemical Stability of Mixtures of Fosaprepitant used in Clinical Practice. Journal of Analytical & Bioanalytical Techniques. Link[1]
-
Yamaguchi University. (2018). Determination of Compatibility of Fosaprepitant Dimeglumine and Magnesium Sulfate. Link
Sources
- 1. medkoo.com [medkoo.com]
- 2. jcpr.humanjournals.com [jcpr.humanjournals.com]
- 3. allmpus.com [allmpus.com]
- 4. Fosaprepitant dimeglumine | 265121-04-8 [chemicalbook.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Aprepitant - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. thieme-connect.com [thieme-connect.com]
- 9. pdf.hres.ca [pdf.hres.ca]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. Fosaprepitant | CHEO ED Outreach [outreach.cheo.on.ca]
- 12. omicsonline.org [omicsonline.org]
Animal models for testing (1'S,2R,3R)-Fosaprepitant Dimeglumine efficacy
Application Note & Protocol: Preclinical Evaluation of (1'S,2R,3R)-Fosaprepitant Dimeglumine
Executive Summary & Mechanistic Rationale
(1'S,2R,3R)-Fosaprepitant Dimeglumine is the phosphorylated prodrug of Aprepitant, designed to overcome the low water solubility of the parent compound, enabling intravenous (IV) administration. Its efficacy hinges on rapid in vivo conversion by ubiquitous phosphatases to Aprepitant, which then acts as a high-affinity antagonist at the Neurokinin-1 (NK1) receptor.
The Challenge: The primary indication, Chemotherapy-Induced Nausea and Vomiting (CINV), presents a unique preclinical challenge: standard laboratory rodents (rats/mice) lack the vomiting reflex. Therefore, a robust testing strategy must utilize a "Dual-Model Approach":
-
The Ferret Model (Gold Standard): For direct observation of emetic events (retching/vomiting).
-
The Rat Pica Model (Surrogate): For assessing nausea via non-nutritive kaolin consumption.[1]
This guide details the protocols for these models, ensuring scientific rigor and translational validity.
Mechanism of Action & Pathway Visualization
Understanding the signaling pathway is critical for experimental design. Cisplatin induces emesis via two phases:[2][3]
-
Acute Phase (0–24h): Serotonin (5-HT3) dominant.
-
Delayed Phase (>24h): Substance P (NK1) dominant. Fosaprepitant targets this phase specifically, though it shows synergy in the acute phase.
Figure 1: Pharmacological pathway showing the conversion of Fosaprepitant to Aprepitant and the subsequent blockade of Substance P-mediated emesis.
Protocol A: The Ferret Cisplatin-Induced Emesis Model
Rationale: Ferrets (Mustela putorius furo) possess a vomiting reflex highly homologous to humans. This model is non-negotiable for validating NK1 antagonists.
Experimental Design
-
Species: Male Fitch ferrets (1.0 – 1.5 kg).
-
Groups (n=6 per group):
-
Negative Control: Vehicle (Saline IV) + Cisplatin.
-
Positive Control: Ondansetron (5-HT3 antagonist) + Cisplatin (validates acute phase).
-
Test Group: Fosaprepitant (3.0 mg/kg IV) + Cisplatin.
-
Step-by-Step Protocol
-
Acclimatization: House ferrets individually for 5 days with standard diet. Fast for 12 hours prior to dosing (water ad libitum).
-
Surgical Preparation (Optional but Recommended): Implant a jugular vein catheter under isoflurane anesthesia 3 days prior to testing to allow stress-free IV dosing.
-
Prodrug Administration (T= -30 min):
-
Dissolve Fosaprepitant Dimeglumine in saline.
-
Administer 3.0 mg/kg IV (slow bolus over 2 min).
-
Note: This dose is equimolar to effective Aprepitant doses in literature.
-
-
Emetic Challenge (T= 0):
-
Administer Cisplatin 5 mg/kg IP (Intraperitoneal).[3]
-
Why IP? IP cisplatin provides a more consistent delayed-phase response than IV in ferrets.
-
-
Observation Period (72 Hours):
-
Continuous video monitoring is required.
-
Scoring: Count "Retiches" (rhythmic abdominal contractions without expulsion) and "Vomits" (expulsion of gastric content) separately.
-
Data Reporting Requirement
Summarize data in the following format:
| Group | Acute Phase (0-24h) Episodes | Delayed Phase (24-72h) Episodes | % Protection (Total) |
| Vehicle | 45 ± 12 | 68 ± 15 | - |
| Fosaprepitant (3 mg/kg) | 12 ± 4 | 5 ± 2 | ~85% |
Protocol B: The Rat Pica (Kaolin) Model
Rationale: Rats cannot vomit.[4] However, when nauseous, they exhibit "Pica"—the consumption of non-nutritive substances (kaolin clay).[1] This model allows for higher throughput and uses standard vivarium facilities.
Experimental Design
-
Species: Sprague-Dawley Rats (Male, 250-300g).
-
Materials: Kaolin pellets (hydrated aluminum silicate) mixed with 1% gum arabic to form pellets.
Step-by-Step Protocol
-
Acclimatization (Days 1-3):
-
Place rats in grid-floor cages.
-
Provide two food hoppers: one with standard chow, one with kaolin pellets.
-
Self-Validation: Rats eating >0.5g kaolin/day prior to drug treatment should be excluded (stress eaters).
-
-
Dosing (Day 4):
-
Test Arm: Fosaprepitant (Equivalent to 2-4 mg/kg) IV or SC.
-
Challenge: Cisplatin 3 mg/kg IP . (Note: Lower dose than ferrets to avoid renal toxicity masking the behavioral endpoint).
-
-
Measurement (Days 4-7):
-
Weigh kaolin and food remaining every 24 hours.[4]
-
Correct for spillage (collect debris from tray).
-
Figure 2: Workflow for the Rat Pica Model.
Critical Control Point: Prodrug Conversion Verification
Since Fosaprepitant is a prodrug, efficacy fails if conversion is slow. You must validate the PK profile in your specific animal strain.
Protocol:
-
Collect plasma at T= 5, 15, 30, 60 min.
-
Bioanalysis: Assay for both Fosaprepitant (parent) and Aprepitant (active).[7]
-
Acceptance Criteria: Parent compound should be <5% of Total Drug Exposure (AUC) within 60 minutes.
References
-
Merck & Co. (2008). EMEND (fosaprepitant dimeglumine) for Injection Prescribing Information. U.S. Food and Drug Administration.[8][9] Link
-
Rudd, J. A., et al. (1996).[10] The interaction of dexamethasone with ondansetron on drug-induced emesis in the ferret. Neuropharmacology. Link
-
Darmani, N. A., et al. (2008).[11][12] Utilization of the least shrew as a rapid and selective screening model for the antiemetic potential and brain penetration of substance P and NK1 receptor antagonists. Brain Research. Link
-
Yamamoto, K., et al. (2004).[1] Differential activity of drugs to induce emesis and pica behavior in Suncus murinus (house musk shrew) and rats. Physiology & Behavior.[1][4][11] Link
-
Van Belle, S., et al. (2002). Pharmacokinetics and safety of L-758,298, a water-soluble prodrug of the potent NK1 receptor antagonist L-754,030, in healthy volunteers. Cancer Chemotherapy and Pharmacology. Link
Sources
- 1. Oncology Letters [spandidos-publications.com]
- 2. researchgate.net [researchgate.net]
- 3. Gastric myoelectric activity during cisplatin-induced acute and delayed emesis reveals a temporal impairment of slow waves in ferrets: effects not reversed... | Oncotarget [oncotarget.com]
- 4. Pica as an adaptive response: Kaolin consumption helps rats recover from chemotherapy-induced illness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.rug.nl [research.rug.nl]
- 6. Pharmacokinetic evaluation of fosaprepitant dimeglumine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aprepitant and Fosaprepitant: A 10-Year Review of Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. dovepress.com [dovepress.com]
- 10. ndineuroscience.com [ndineuroscience.com]
- 11. Ablation of Least Shrew Central Neurokinin NK1 Receptors Reduces GR73632-Induced Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | RNA sequencing least shrew (Cryptotis parva) brainstem and gut transcripts following administration of a selective substance P neurokinin NK1 receptor agonist and antagonist expands genomics resources for emesis research [frontiersin.org]
In Vitro Dissolution and Release Characterization of Novel (1'S,2R,3R)-Fosaprepitant Dimeglumine Formulations
Application Note: AN-FOS-2026
Executive Summary
(1'S,2R,3R)-Fosaprepitant Dimeglumine (FPD) represents a classic "solubility-enabling" prodrug strategy, converting the practically insoluble NK1 antagonist Aprepitant into a highly water-soluble phosphoramidate suitable for intravenous (IV) administration. However, the development of novel FPD formulations—specifically those aiming to eliminate allergenic surfactants like Polysorbate 80 or extend release profiles—presents a unique analytical paradox: the prodrug is chemically unstable in the very physiological pH conditions required for testing.
This Application Note provides a dual-track protocol for characterizing novel FPD formulations. It moves beyond standard compendial dissolution to address Reconstitution Kinetics for immediate-release lyophiles and USP Apparatus 4 (Flow-Through Cell) methodologies for sustained-release parenteral depots.
The Physicochemical Paradox
To design a valid dissolution/release method, one must understand the degradation pathway. FPD is stable at high pH (>8.0) but rapidly hydrolyzes to Aprepitant in neutral or acidic environments (simulating blood or infusion fluids).
Degradation Pathway Visualization
The following diagram illustrates the critical conversion that must be monitored during in vitro testing.
Figure 1: The hydrolytic conversion of Fosaprepitant to Aprepitant. In vitro methods must distinguish between release of the prodrug and its subsequent degradation.
Analytical Foundation: Stability-Indicating HPLC
Before attempting dissolution, the detection method must be established. Standard UV spectrophotometry is insufficient due to the spectral overlap and the need to quantify the appearance of the insoluble parent drug.
Protocol ID: HPLC-FOS-GRAD Objective: Simultaneous quantification of Fosaprepitant and Aprepitant.
| Parameter | Specification | Rationale |
| Column | Phenyl-Hexyl or C18 (e.g., Zorbax Eclipse XDB), 250 x 4.6 mm, 5 µm | Phenyl columns provide superior selectivity for the polar meglumine salt vs. the non-polar parent. |
| Mobile Phase A | 0.1% H₃PO₄ in Water (pH ~2.1) | Low pH suppresses silanol activity and maintains Fosaprepitant stability during the run. |
| Mobile Phase B | Acetonitrile (ACN) | Required to elute the highly hydrophobic Aprepitant. |
| Gradient | 0-5 min: 80% A; 5-20 min: Linear to 20% A; 20-25 min: Hold. | Gradient is mandatory. Isocratic methods cannot resolve species with such disparate logP values. |
| Flow Rate | 1.0 - 1.2 mL/min | Standard backpressure management. |
| Detection | UV @ 210-215 nm | Max absorbance for the triazolinone ring common to both species. |
| Sample Temp | 4°C (Critical) | Autosampler must be chilled to prevent on-column hydrolysis during the sequence. |
Track A: Reconstitution & Stability (Immediate Release)
Applicability: Novel lyophilized powders (e.g., Cyclodextrin-based) replacing Polysorbate 80.
Standard USP <711> (Paddle/Basket) is rarely appropriate for bolus IV drugs. The critical quality attributes (CQAs) are Reconstitution Time and Solution Stability (propensity to precipitate Aprepitant upon dilution).
Protocol A1: Dynamic Light Scattering (DLS) Stability Profiling
Objective: Detect sub-visible precipitation of Aprepitant in simulated infusion fluids.
-
Reconstitution: Reconstitute the vial with 5 mL 0.9% Saline. Record time to full clarity (Target: < 30 seconds).
-
Dilution: Dilute the reconstituted solution into 150 mL of infusion media (0.9% NaCl) to a final concentration of 1 mg/mL.
-
Incubation: Maintain at 25°C.
-
Sampling: At T=0, 1hr, 4hr, 12hr, 24hr.
-
Measurement:
-
Assay: HPLC (quantify Fosaprepitant remaining).
-
Particle Size: DLS (ZetaSizer or equivalent). Look for the emergence of particles >1000 nm (indicating Aprepitant crystallization).
-
Acceptance Criteria:
-
Fosaprepitant Assay: >90% at T=24h.
-
Polydispersity Index (PDI): < 0.3 (Monodisperse).
-
Fail Condition: Appearance of a second peak in DLS intensity distribution (Aprepitant crystals).
Track B: In Vitro Release Testing (IVRT) for Depots
Applicability: PLGA Microspheres, Liposomes, or Nanoparticles designed for sustained release.
Standard USP Apparatus 1 or 2 causes "floating" of microspheres and aggregation. USP Apparatus 4 (Flow-Through Cell) is the authoritative standard for these dosage forms.
Protocol B1: USP Apparatus 4 Closed-Loop Configuration
Rationale: Simulates the hydrodynamic environment of the tissue/bloodstream without subjecting the delicate carrier to shear forces that cause artificial rupture.
Experimental Setup Diagram
Figure 2: Closed-loop configuration for USP Apparatus 4. Glass beads are mixed with the formulation to prevent aggregation.[1]
Step-by-Step Methodology
-
Cell Preparation:
-
Place a 5mm ruby bead at the bottom of the 12mm flow-through cell.
-
Fill the conical section with 1mm glass beads.
-
Loading: Mix the Fosaprepitant microspheres (approx. 10-20 mg API equivalent) with additional glass beads and load into the cell column. This creates a "fluidized bed" effect.
-
-
Media Selection:
-
Buffer: Phosphate Buffered Saline (PBS) pH 7.4.
-
Surfactant: Add 0.1% - 0.5% Sodium Dodecyl Sulfate (SDS) or Tween 20.
-
Note: Even though Fosaprepitant is soluble, the carrier (PLGA/Lipid) requires surfactant to maintain sink conditions for the degradation product (Aprepitant) if hydrolysis occurs in situ.
-
-
Parameters:
-
Flow Rate: 8 - 16 mL/min (Laminar flow).
-
Temperature: 37°C ± 0.5°C.
-
Mode: Closed Loop (Recirculating) for cumulative release; Open Loop for rapid release profiling.
-
-
Sampling:
-
Withdraw 1 mL aliquots at T = 0.5, 1, 2, 4, 8, 24, 48 hours (and daily for extended release).
-
Replace volume with fresh media to maintain sink conditions.
-
-
Calculation:
-
Calculate cumulative release (%) of Total Fosaprepitant.
-
Critical Check: Monitor the ratio of Fosaprepitant to Aprepitant in the media.[2] If Aprepitant levels rise, it indicates the prodrug is degrading after release or inside the carrier.
-
Data Interpretation & Troubleshooting
Discriminating Factors
A robust method must distinguish between formulation variants.
| Observation | Probable Cause | Corrective Action |
| Burst Release (>40% in 1 hr) | Surface-associated drug or porous microspheres. | Optimize polymer density or manufacturing washing steps. |
| Incomplete Release (<80% total) | Drug entrapment or degradation to undetectable species. | Perform "Recovery Step": Dissolve remaining microspheres in Acetonitrile/DMSO to verify mass balance. |
| High Aprepitant Peak in Media | Hydrolysis occurring in the bath. | Invalid Test. The media pH is likely drifting acidic. Increase buffer capacity (molarity) of the PBS. |
Self-Validating System
To ensure the protocol is trustworthy (E-E-A-T), perform a Media Stability Control :
-
Inject pure Fosaprepitant API solution directly into the dissolution bath (without microspheres).
-
Run the apparatus for 24 hours.
-
If >5% degradation to Aprepitant is observed, the media is not suitable for "Release Testing" because it destroys the analyte. Adjust pH to 8.0 or increase sampling frequency.
References
-
U.S. Food and Drug Administration (FDA). EMEND (fosaprepitant dimeglumine) for Injection Prescribing Information. Available at: [Link][1][3][4]
- United States Pharmacopeia (USP).
-
Rawat, A., et al. (2011).[5] "Validation of USP apparatus 4 method for microsphere in vitro release testing using Risperdal Consta." International Journal of Pharmaceutics. Available at: [Link]
Sources
Troubleshooting & Optimization
(1'S,2R,3R)-Fosaprepitant Dimeglumine degradation products identification
Welcome to the technical support center for (1'S,2R,3R)-Fosaprepitant Dimeglumine. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to assist in the identification and characterization of its degradation products.
Frequently Asked Questions (FAQs)
Q1: What is the primary and most expected degradation product of Fosaprepitant?
The primary and most significant degradation product of fosaprepitant is Aprepitant (Related Substance III). Fosaprepitant is a phosphorylated prodrug designed to be rapidly converted to the active pharmaceutical ingredient (API), aprepitant, in the body by ubiquitous phosphatases.[1][2][3] This conversion, which is a hydrolysis reaction, also readily occurs in vitro under various experimental and storage conditions, especially in aqueous environments.[4][5][6] Therefore, the presence of aprepitant in a fosaprepitant sample is expected and is a key impurity to monitor.
Q2: My freshly prepared solution of Fosaprepitant Dimeglumine shows a significant peak for Aprepitant. Is my sample contaminated?
Not necessarily. Fosaprepitant is known to be highly susceptible to hydrolytic degradation in aqueous solutions.[6] If your diluent is aqueous, degradation can begin immediately upon dissolution. The commercial lyophilized product is formulated to be reconstituted just prior to intravenous administration.[7] For analytical purposes, if you observe an aprepitant peak in a freshly prepared standard or sample, it is likely due to this inherent instability. To minimize this, consider preparing samples in a non-aqueous solvent if your method allows, or analyze them immediately after preparation. Some studies have noted that storing sample preparations at refrigerated temperatures (e.g., 5 °C) can slow the formation of aprepitant.
Q3: What are the typical stress conditions that cause Fosaprepitant to degrade?
Forced degradation studies have shown that fosaprepitant dimeglumine is susceptible to degradation under several stress conditions:
-
Acidic Hydrolysis: Degrades significantly in the presence of acids (e.g., 1M HCl).[8][9]
-
Basic Hydrolysis: Degrades rapidly in the presence of bases (e.g., 1M NaOH).[9]
-
Oxidation: Susceptible to oxidative stress (e.g., using 3-5% H₂O₂).[8][9]
-
Thermal Stress: Shows degradation when exposed to elevated temperatures (e.g., 60°C).[8][9]
Conversely, the drug substance has been found to be relatively stable under photolytic (UV/Vis light) and humidity stress conditions.[9]
Q4: What regulatory guidelines should I follow when conducting forced degradation studies for Fosaprepitant?
Forced degradation studies are a critical component of drug development and are governed by guidelines from the International Council for Harmonisation (ICH). The primary guideline to follow is ICH Q1A(R2): Stability Testing of New Drug Substances and Products .[10] This guideline outlines the purpose of stress testing, which is to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical procedures used (i.e., prove they are "stability-indicating").[11][12] The goal is typically to achieve 5-20% degradation of the drug substance to ensure that degradation products are formed at detectable levels without excessively breaking down the main component.[10]
Troubleshooting Guide
Problem: My mass balance in the forced degradation study is low (<95%). What are the potential causes?
A low mass balance suggests that not all components (the parent drug plus all degradation products) are being accounted for by the analytical method. Here are the likely causes and solutions:
-
Cause 1: Degradation products are not detected. Some degradation products may lack a UV chromophore, making them invisible to a UV detector.
-
Solution: Use a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer (MS) in parallel with the UV detector to screen for non-chromophoric impurities.
-
-
Cause 2: Degradation products are not eluting. Highly polar or reactive degradation products might be irreversibly adsorbed onto the HPLC column.
-
Solution: Modify the HPLC method. Try a different column chemistry (e.g., a phenyl column instead of C18) or adjust the mobile phase pH.[9] A very long, high-organic wash at the end of the gradient can help elute strongly retained compounds.
-
-
Cause 3: Formation of volatile degradation products. Certain reactions can produce volatile impurities that are lost during sample preparation or analysis.
-
Solution: This is more challenging to address. If suspected, headspace Gas Chromatography (GC) could be used to analyze the sample's vapor phase, though this is less common for a molecule like fosaprepitant.
-
-
Cause 4: Inadequate method validation. The analytical method may not be truly stability-indicating, meaning a degradation product peak is co-eluting with the main fosaprepitant peak.
Problem: I see several new, unknown peaks in my chromatogram after oxidative stress. What could they be?
Oxidative conditions can generate several unique degradation products beyond simple hydrolysis.
-
Likely Candidate: N-Oxide Impurities. The morpholine ring in the fosaprepitant structure contains a tertiary amine, which is a common site for oxidation, leading to the formation of an N-oxide.[14] This is a very common degradation pathway for molecules containing such functional groups.
-
Other Possibilities: Oxidation could potentially occur at other electron-rich sites on the molecule.
-
Troubleshooting Steps:
-
Use LC-MS: The first step is to obtain an accurate mass for the unknown peaks using High-Resolution Mass Spectrometry (HRMS). An N-oxide impurity would have a mass increase of +16 Da compared to the parent molecule.
-
MS/MS Fragmentation: Perform tandem mass spectrometry (MS/MS) on the unknown peak. Compare its fragmentation pattern to that of the parent fosaprepitant. The fragmentation can help pinpoint the location of the modification.[15]
-
Reference Standards: If available, inject a reference standard of the suspected impurity (e.g., Fosaprepitant N-oxide) to confirm its identity by retention time matching.[14]
-
Experimental Protocols & Methodologies
Protocol 1: Forced Degradation Study Workflow
This protocol outlines the typical steps for subjecting Fosaprepitant Dimeglumine to forced degradation as per ICH guidelines. The goal is to achieve 5-20% degradation.[10]
Objective: To generate potential degradation products and establish the stability-indicating nature of the analytical method.
Materials:
-
Fosaprepitant Dimeglumine drug substance
-
Class A volumetric flasks and pipettes
-
Reagents: 1M HCl, 1M NaOH, 30% H₂O₂, HPLC-grade water, Acetonitrile (ACN), Methanol (MeOH)
-
pH meter, calibrated water bath, photostability chamber
Procedure:
-
Unstressed Control: Dissolve a known concentration of fosaprepitant (e.g., 1.0 mg/mL) in a suitable diluent (e.g., 50:50 ACN:Water). Analyze immediately. This is your t=0 reference.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1M HCl. Heat at 60°C for 20-30 minutes.[9] Cool, neutralize with 1M NaOH, and dilute to a final concentration for analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1M NaOH. Keep at 60°C for 30 minutes.[9] Cool, neutralize with 1M HCl, and dilute for analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 5% H₂O₂. Keep at 60°C for 10-15 minutes.[9] Dilute for analysis.
-
Thermal Degradation: Store the solid drug substance at a high temperature (e.g., 50-60°C) for several hours or days.[8][9] Periodically dissolve a sample and analyze.
-
Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[12] Analyze the sample alongside a control sample protected from light.
Caption: Workflow for Forced Degradation Studies.
Protocol 2: Stability-Indicating HPLC-UV Method
This protocol is a representative method synthesized from published literature for the separation of fosaprepitant from its degradation products.[9][16]
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and PDA/UV detector.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18 or Phenyl, 250 mm x 4.6 mm, 3-5 µm | Provides good hydrophobic retention and separation for the parent drug and its impurities. A Phenyl column can offer alternative selectivity.[9] |
| Mobile Phase A | 0.05 M Ammonium/Potassium Dihydrogen Phosphate, pH adjusted to 2.2-3.5 with H₃PO₄ | A low pH buffer is crucial to ensure the acidic/basic functional groups are in a consistent protonation state, leading to sharp, symmetrical peaks. |
| Mobile Phase B | Acetonitrile or Methanol/Acetonitrile mixture | Common organic modifiers for reversed-phase chromatography. |
| Gradient | Start with a low %B (e.g., 20-30%) and ramp up to a high %B (e.g., 70-80%) over 20-30 minutes. | A gradient is necessary to elute both the more polar degradation products and the more hydrophobic parent drug and related substances within a reasonable time. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 35 °C | Elevated temperature can improve peak shape and reduce viscosity, but should not be so high as to cause on-column degradation.[16] |
| Detection | 210 nm | This wavelength provides good sensitivity for fosaprepitant and its related substances.[9] |
| Injection Vol. | 10-20 µL | Standard injection volume. |
Protocol 3: Identification of Unknowns using LC-MS
Objective: To obtain mass and structural information for unknown peaks observed during forced degradation studies.
-
Develop LC Method: Use the stability-indicating HPLC method above, ensuring the mobile phase is compatible with mass spectrometry (e.g., use volatile buffers like ammonium formate or formic acid instead of phosphate buffers).
-
Acquire Full Scan Data: Perform an LC-MS run in full scan mode to determine the molecular weight of the eluting peaks. Use a high-resolution instrument (Q-TOF, Orbitrap) for accurate mass measurement.[15]
-
Generate Molecular Formula: Use the accurate mass data to generate a list of possible elemental compositions for each unknown peak. The software can filter results based on isotopic pattern and chemical sense.
-
Acquire MS/MS Data: Perform a separate run in data-dependent acquisition (DDA) or targeted MS/MS mode. This will isolate the precursor ion of the unknown peak and fragment it.
-
Elucidate Structure: Analyze the fragmentation pattern. Compare the fragments of the unknown to the fragments of the parent drug to identify the stable core of the molecule and deduce where the chemical modification occurred (e.g., a loss of the phosphate group, an addition of oxygen).[17]
Caption: General workflow for impurity structure elucidation.
Key Degradation Products Profile
The table below summarizes the key known and potential degradation products of Fosaprepitant Dimeglumine.
| Impurity Name | Structure / Modification | Formation Condition(s) | Analytical Notes |
| Aprepitant (RS-III) | Hydrolysis of the phosphate ester | Acidic, Basic, Thermal, Aqueous solution[9] | The primary degradation product. Elutes later than fosaprepitant in reversed-phase HPLC. Its identity is confirmed by comparison with a qualified reference standard. |
| N-Oxide Impurity | Oxidation of the morpholine nitrogen (+16 Da) | Oxidative (e.g., H₂O₂) | A potential major product under oxidative stress. Can be identified by its molecular weight in LC-MS.[14] |
| Unknown (RRT 0.24) | Structure not specified | Base and Peroxide degradation[9] | An early-eluting impurity observed under specific stress conditions. Requires LC-MS for characterization. |
| Unknown (RRT 1.07) | Structure not specified | Peroxide degradation[9] | An impurity eluting near the main peak, observed under oxidative stress. Requires LC-MS for characterization. |
References
-
Development and validation of a stability-indicating HPLC method to determine the impurity profile of fosaprepitant dimeglumine in the injection formulation. PubMed. (2023). [Link]
-
Development and validation of stability indicating assay method for estimation of fosaprepitant dimeglumine in bulk and its dosage form. Parul University Digital Repository. (2013). [Link]
-
Validation of Stability-Indicating Reverse Phase HPLC Method for the Determination of Related Substances in Fosaprepitant Dimeglumine Drug Substance. International Journal of Pharmaceutical and Phytopharmacological Research. (2017). [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. (n.d.). [Link]
-
Quality by Design Approach for Development and Validation of Stability Indicating RP-HPLC Method for Fosaprepitant Dimeglumine. Asian Journal of Chemistry. (2020). [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. (2026). [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Outsourcing. (2020). [Link]
-
Quality by Design Approach for Development and Validation of Stability Indicating RP-HPLC Method for Fosaprepitant Dimeglumine. ResearchGate. (2020). [Link]
-
A Review on Forced Degradation and Its Regulatory Guidelines - A Reliable and Necessary Tool in Stability Studies and Development of. International Journal of Advanced Medical Sciences and Clinical Research. (n.d.). [Link]
-
Fosaprepitant (Injection). Davis's Drug Guide for Rehabilitation Professionals. (n.d.). [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. (n.d.). [Link]
-
Quality by Design Approach for Development and Validation of Stability Indicating RP-HPLC Method for Fosaprepitant Dimeglumine. ResearchGate. (2020). [Link]
-
Fosaprepitant Dimeglumine-impurities. Pharmaffiliates. (n.d.). [Link]
-
What is the mechanism of Fosaprepitant Dimeglumine? Patsnap Synapse. (2024). [Link]
-
Physico-Chemical Stability of Mixtures of Fosaprepitant used in Clinical Practice. ResearchGate. (2014). [Link]
-
Formulations and Evaluation of Fosaprepitant Liquid Injectable Dosage Form. International Journal of Pharmaceutical and Phytopharmacological Research. (2020). [Link]
- Formulations of fosaprepitant and aprepitant.
-
Physico-Chemical Stability of Mixtures of Fosaprepitant used in Clinical. Semantic Scholar. (2014). [Link]
- Compositions of fosaprepitant and methods of preparation.
-
Physico-Chemical Stability of Mixtures of Fosaprepitant used in Clinical Practice. OMICS International. (2014). [Link]
-
Fosaprepitant and aprepitant: an update of the evidence for their place in the prevention of chemotherapy-induced nausea and vomiting. PMC. (n.d.). [Link]
-
Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. (2016). [Link]
-
Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec. (n.d.). [Link]
-
Fosaprepitant Impurities and Related Compound. Veeprho. (n.d.). [Link]
-
Development and Validation of an HPLC Method for the Simultaneous Determination of Eight Related Substances in Fosaprepitant Dimeglumine API. ResearchGate. (2025). [Link]
-
FOSAPREPITANT Product Monograph. Sandoz. (2019). [Link]
-
Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. CONICET. (n.d.). [Link]
-
Fosaprepitant Dimeglumine. PubChem. (n.d.). [Link]
-
Aprepitant, Fosaprepitant Dimeglumine Monograph for Professionals. Drugs.com. (2024). [Link]
-
IMPURITY PROFILING OF PHARMACEUTICALS. ResearchGate. (2020). [Link]
- Fosaprepitant dimeglumine intermediate, neutral fosaprepitant, and amorphous fosaprepitant dimeglumine and processes for their preparations.
-
Structure Elucidation and NMR. Hypha Discovery. (n.d.). [Link]
-
Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent. (n.d.). [Link]
-
Fosaprepitant Dimeglumine. ASHP Publications. (2021). [Link]
-
Simultaneous determination of fosaprepitant and its metabolite aprepitant in human plasma by liquid chromatography-tandem mass spectrometry. ResearchGate. (n.d.). [Link]
- Method for simultaneously detecting fosaprepitant and aprepitant in plasma.
-
NMR spectroscopy in pharmacy. alpaipars. (n.d.). [Link]
Sources
- 1. What is the mechanism of Fosaprepitant Dimeglumine? [synapse.patsnap.com]
- 2. Fosaprepitant and aprepitant: an update of the evidence for their place in the prevention of chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fosaprepitant Dimeglumine | C37H56F7N6O16P | CID 135564864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. EP3493815B1 - Formulations of fosaprepitant and aprepitant - Google Patents [patents.google.com]
- 6. WO2019221815A1 - Compositions of fosaprepitant and methods of preparationcompositions of fosaprepitant and methods of preparation - Google Patents [patents.google.com]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. asianpubs.org [asianpubs.org]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. onyxipca.com [onyxipca.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. asianpubs.org [asianpubs.org]
- 14. pharmaffiliates.com [pharmaffiliates.com]
- 15. hpst.cz [hpst.cz]
- 16. Development and validation of a stability-indicating HPLC method to determine the impurity profile of fosaprepitant dimeglumine in the injection formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. hyphadiscovery.com [hyphadiscovery.com]
Technical Support Center: High-Resolution HPLC Profiling of Fosaprepitant Dimeglumine
Welcome to the Advanced Chromatography Support Hub.
Ticket ID: FOSA-OPT-2024 Subject: Optimization of (1'S,2R,3R)-Fosaprepitant Dimeglumine Separation Assigned Specialist: Senior Application Scientist, Separation Sciences
Executive Summary: The Analytical Challenge
Fosaprepitant Dimeglumine is the water-soluble N-phosphorylated prodrug of Aprepitant.[1] The analytical challenge lies in the dichotomy of its stability and polarity:
-
Polarity Contrast: Fosaprepitant is highly polar (ionic phosphate group), while its primary degradation product, Aprepitant, is highly non-polar. This requires a wide-gradient Reverse Phase (RP-HPLC) method.
-
Hydrolytic Instability: The N-P bond is labile. In acidic mobile phases required for sharp peak shape, Fosaprepitant can hydrolyze on-column, creating "ghost" peaks or artificially high impurity levels.
-
Stereochemistry: The (1'S,2R,3R) configuration must be distinguished from potential diastereomeric impurities arising from the synthetic process.
Module 1: The "Gold Standard" Protocol
Based on validated stability-indicating methods [1, 2].
This protocol is designed to separate the parent prodrug, the active metabolite (Aprepitant), and process impurities (Desfluoro-analogs) in a single run.
Chromatographic Conditions
| Parameter | Specification | Technical Rationale |
| Column | C18 or Phenyl-Hexyl (e.g., Zorbax Eclipse XDB or Unison UK-Phenyl), 250 x 4.6 mm, 5 µm | Phenyl phases offer unique selectivity for the aromatic rings in Fosaprepitant, often resolving diastereomers better than C18. |
| Mobile Phase A | 50 mM Ammonium Phosphate / Orthophosphoric Acid (pH 2.1 - 3.0) | Low pH suppresses silanol ionization (reducing tailing) and ensures the phosphate group on the drug is protonated/neutralized for retention. |
| Mobile Phase B | Acetonitrile (100%) | High elution strength required to elute the hydrophobic Aprepitant impurity. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns.[2][3][4] |
| Column Temp | 20°C - 25°C (Critical) | Do NOT exceed 30°C. Higher temperatures accelerate on-column hydrolysis of Fosaprepitant to Aprepitant [3]. |
| Detection | UV @ 210-215 nm | The phosphate group has low UV absorbance; 210 nm captures the amide/ether backbone. |
| Injection Vol | 10 - 20 µL | High solubility allows lower volumes to improve peak shape. |
Gradient Program
Note: Fosaprepitant elutes early (approx. 4-6 min); Aprepitant elutes late (approx. 15-20 min).
-
0-5 min: 80% A (Isocratic hold to retain Fosaprepitant).
-
5-25 min: Linear ramp to 30% A / 70% B (Elute Aprepitant).
-
25-30 min: Hold at 30% A.
-
30-35 min: Re-equilibrate to 80% A.
Module 2: Troubleshooting Guides
Issue 1: "Ghost" Peaks or Bridging Between Peaks
Symptom: You observe a raised baseline or a "saddle" between the Fosaprepitant peak and the Aprepitant peak. Root Cause: On-Column Hydrolysis. The acidic mobile phase (pH ~2.5) catalyzes the conversion of Fosaprepitant to Aprepitant while the band is traveling down the column. The "bridge" represents drug converting at different points in the column.
Corrective Action:
-
Lower Column Temperature: Reduce from 30°C to 20°C or even 15°C. This kinetically slows the hydrolysis reaction [3].
-
Check Autosampler Stability: Ensure the autosampler is cooled (4°C). Fosaprepitant in solution degrades rapidly at room temperature.
-
pH Adjustment: If resolution permits, raise Mobile Phase A pH to 3.5. Note that this may increase peak tailing (see Issue 2).
Issue 2: Peak Tailing (Asymmetry > 1.5)
Symptom: The Fosaprepitant peak shows significant tailing. Root Cause: Silanol Interactions & Meglumine. The meglumine counter-ion is an amino sugar. Residual silanols on the silica support interact with the amine groups. Additionally, the phosphate group on the drug can chelate trace metals.
Corrective Action:
-
Increase Ionic Strength: Ensure buffer concentration is at least 50 mM.
-
Add a Modifier: Add 0.1% Triethylamine (TEA) or use an end-capped column (e.g., "Base Deactivated" silica).
-
Column Switch: Move to a Hybrid Particle column (e.g., Waters XBridge or Agilent Zorbax Extend) which has fewer surface silanols.
Issue 3: Co-elution of Diastereomers
Symptom: The main peak has a "shoulder" or split top. Root Cause: Stereoselectivity. Fosaprepitant has 3 chiral centers. Synthetic process impurities (diastereomers) have different physical properties but very similar hydrophobicity.
Corrective Action:
-
Change Selectivity: Switch from C18 to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column. The pi-pi interactions often resolve structural isomers better than hydrophobic interactions alone [1].
-
Flatten the Gradient: Decrease the slope of the gradient ramp (e.g., 1% B per minute) during the Fosaprepitant elution window.
Module 3: Visualization & Logic
Workflow: Degradation & Separation Pathway
This diagram illustrates the chemical relationship between the prodrug and its impurities, dictating the separation strategy.
Caption: Kinetic relationship between Fosaprepitant and Aprepitant, mapped to the required gradient elution strategy.
Decision Tree: Method Optimization
Caption: Step-by-step logic for troubleshooting resolution, peak shape, and stability artifacts.
Module 4: Frequently Asked Questions (FAQs)
Q1: My Aprepitant peak area increases over time in the same sample vial. Why? A: Fosaprepitant is unstable in solution, especially if the sample diluent is acidic or if the autosampler is not cooled.
-
Fix: Use a neutral diluent (e.g., Water/ACN 50:50) for sample prep, even if the mobile phase is acidic. Keep the autosampler at 4°C. Analyze samples within 4-6 hours of preparation [4].
Q2: Can I use a standard C18 column for diastereomer separation? A: While high-quality C18 columns can separate diastereomers (since they have different physical properties, unlike enantiomers), the resolution is often marginal.
-
Tip: If C18 fails, a Phenyl-Hexyl column is the industry secret for this molecule. The pi-pi interaction with the aromatic rings in Fosaprepitant provides the necessary "shape selectivity" [1].
Q3: Why is the baseline drifting downwards during the gradient? A: This is likely due to the UV absorbance difference between the Phosphate buffer (Mobile Phase A) and Acetonitrile (Mobile Phase B) at 210 nm.[2][3][5][6]
-
Fix: Use high-purity HPLC-grade salts. You can also balance the absorbance by adding a tiny amount of acetone or sacrificial absorber to the A-line, but electronic baseline subtraction is usually sufficient.
References
-
Sen, G., et al. (2017).[2] "Validation of Stability-Indicating Reverse Phase HPLC Method for the Determination of Related Substances in Fosaprepitant Dimeglumine Drug Substance." International Journal of Pharmacy and Pharmaceutical Research. Link
-
Liu, H., et al. (2023).[6][7] "Development and validation of a stability-indicating HPLC method to determine the impurity profile of fosaprepitant dimeglumine in the injection formulation." Pakistan Journal of Pharmaceutical Sciences. Link
-
Helmy, A., et al. (2014). "Physico-Chemical Stability of Mixtures of Fosaprepitant used in Clinical Practice." Journal of Pharmacovigilance. Link
-
Merck Sharp & Dohme Corp. (2019).[8] "Fosaprepitant Dimeglumine Injection Package Insert." DailyMed. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. mlcpharmacy.edu.in [mlcpharmacy.edu.in]
- 7. Development and validation of a stability-indicating HPLC method to determine the impurity profile of fosaprepitant dimeglumine in the injection formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WO2019221815A1 - Compositions of fosaprepitant and methods of preparationcompositions of fosaprepitant and methods of preparation - Google Patents [patents.google.com]
Technical Support Center: Enhancing (1'S,2R,3R)-Fosaprepitant Dimeglumine Stability in Solution Through pH Management
Welcome to the technical support center for (1'S,2R,3R)-Fosaprepitant Dimeglumine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on managing the stability of fosaprepitant in solution, with a specific focus on the critical role of pH. As a water-soluble prodrug of the poorly soluble aprepitant, fosaprepitant's stability in aqueous environments is paramount for accurate and reproducible experimental results.[1][2][3][4] This guide will provide you with troubleshooting advice, frequently asked questions, and detailed protocols to ensure the integrity of your fosaprepitant solutions.
Understanding the Challenge: The Inherent Instability of Fosaprepitant
Fosaprepitant is a phosphorylated prodrug designed to overcome the solubility issues of aprepitant, a potent neurokinin-1 (NK1) receptor antagonist.[1][2][3] Upon administration, it is rapidly converted to aprepitant by phosphatases.[2] However, this conversion, primarily through hydrolysis, can also occur in solution, leading to the precipitation of aprepitant and a loss of potency of the fosaprepitant solution.[4][5] This hydrolytic degradation is significantly influenced by the pH of the solution.[6][7]
The inactive ingredients in the commercial formulation, such as polysorbate 80 and lactose, are included in part to aid in the stability and solubility of the drug upon reconstitution.[4][8][9][10] However, in a research setting where you may be working with the active pharmaceutical ingredient (API) directly or in different buffer systems, understanding and controlling the pH is crucial for maintaining a stable solution.
Troubleshooting Guide: Common Stability Issues and Solutions
This section addresses common problems encountered during the preparation and handling of fosaprepitant solutions.
| Observed Issue | Probable Cause (pH-Related) | Recommended Action & Scientific Rationale |
| Precipitation or Cloudiness in the Solution | The pH of the solution is promoting the hydrolysis of fosaprepitant to the less soluble aprepitant.[5] | Action: Immediately measure the pH of your solution. Adjust the pH to a more alkaline range (e.g., pH 7.0-9.0).[11] Rationale: The hydrolysis of the phosphate ester in fosaprepitant is catalyzed by both acidic and basic conditions, but the rate can be minimized within a specific pH range. Literature suggests that fosaprepitant exhibits greater stability in a slightly alkaline environment.[6] |
| Decreased Potency or Inconsistent Results | Gradual degradation of fosaprepitant in the solution over time due to suboptimal pH. | Action: Prepare fresh solutions for each experiment. If storage is necessary, store at 2-8°C and re-qualify the solution's concentration before use.[1][12] Conduct a preliminary pH stability study (see protocol below) to determine the optimal pH for your specific buffer system. Rationale: Even at a seemingly stable pH, some degradation can occur. Storing at refrigerated temperatures slows down the degradation kinetics. |
| Unexpected Peaks in HPLC/UPLC Analysis | Formation of degradation products other than aprepitant due to extreme pH conditions or interactions with buffer components. | Action: Analyze the degradation products using a validated stability-indicating HPLC method.[13][14] Review your buffer composition for any components that could be reacting with fosaprepitant. Consider using a simpler buffer system like phosphate-buffered saline (PBS) adjusted to the desired pH. Rationale: A stability-indicating method is crucial to separate and quantify the parent drug from its potential degradants.[13] |
| Color Change in the Solution | Potential for oxidative degradation or other side reactions, which can be pH-dependent. | Action: Protect the solution from light.[15] Consider de-gassing your solvent or using an antioxidant if the problem persists. Evaluate the stability at different pH values to see if the color change is mitigated. Rationale: While hydrolysis is the primary degradation pathway, other reactions can occur. Light can catalyze degradation, and controlling the pH can help minimize side reactions. |
| Incompatibility with Other Compounds | The pH of the fosaprepitant solution may be causing the precipitation or degradation of another compound in a mixture. Fosaprepitant itself is incompatible with divalent cations (e.g., Ca²⁺, Mg²⁺).[8][9][16] | Action: Ensure your solutions do not contain divalent cations, such as those found in Lactated Ringer's solution.[9][16] Measure the pH of the final mixture. If necessary, adjust the pH to a range that is compatible with all components. Rationale: The phosphate group on fosaprepitant can chelate divalent cations, leading to precipitation and loss of the active compound. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing a fosaprepitant dimeglumine solution?
While the absolute optimal pH can be dependent on the specific buffer and concentration, a slightly alkaline pH range of 7.0 to 9.0 is generally recommended for enhanced stability.[11] It is crucial to perform a pH-rate profile study for your specific formulation to identify the pH of maximum stability.
Q2: How quickly does fosaprepitant degrade?
The degradation rate is highly dependent on pH, temperature, and the composition of the solution. In its commercial form, reconstituted and diluted fosaprepitant (1 mg/mL in 0.9% sodium chloride) is stable for 24 hours at room temperature (at or below 25°C).[1][8][17] However, outside of these specific conditions, the degradation can be more rapid.
Q3: Can I use buffers other than saline for my experiments?
Yes, but with caution. It is essential to ensure the buffer components do not interact with fosaprepitant. Avoid buffers containing divalent cations.[9][16] When using a new buffer system, it is highly recommended to perform a compatibility and stability study.
Q4: What are the primary degradation products I should monitor?
The primary degradation product is aprepitant, the active drug.[4] A good stability-indicating analytical method, such as HPLC, should be able to separate fosaprepitant from aprepitant and any other potential process- or degradation-related impurities.[13][14]
Q5: Does light affect the stability of fosaprepitant solutions?
Yes, studies have shown that protecting fosaprepitant solutions from light can extend their stability.[15] Therefore, it is recommended to store solutions in light-protected containers.
Experimental Workflow & Diagrams
pH-Dependent Hydrolysis of Fosaprepitant
The following diagram illustrates the key relationship between pH and the stability of fosaprepitant. The primary degradation pathway is the hydrolysis of the phosphate ester to yield aprepitant.
Caption: Workflow for determining optimal pH.
References
- Physico-Chemical Stability of Mixtures of Fosaprepitant used in Clinical Practice. (2025, August 8).
- Physico-Chemical Stability of Mixtures of Fosaprepitant used in Clinical Practice. (2014, July 22).
- Fosaprepitant for Injection. (2015, January 8).
- Physico-Chemical Stability of Mixtures of Fosaprepitant used in Clinical | Semantic Scholar. Semantic Scholar.
- Development and validation of a stability-indicating HPLC method to determine the impurity profile of fosaprepitant dimeglumine in the injection formul
- Fosaprepitant (Professional Patient Advice). (2025, May 21). Drugs.com.
- EMEND (fosaprepitant) for injection, for intravenous use Initial U.S. Approval. (2018, April 15).
- Validation of Stability-Indicating Reverse Phase HPLC Method for the Determination of Related Substances in Fosaprepitant Dimegl. (2017, December 30). IJPPR.
- Process for preparing injectable fosaprepitant dimeglumine compositions having improved storage stability. (2020, July 30).
- Analytical Method Development And Validation Of Fosaprepitant Dimeglumine By Rp-Hplc & Uv Spectroscopy.
- What is the mechanism of Fosaprepitant Dimeglumine? (2024, July 17).
- fosaprepitant dimeglumine injection, powder, lyophilized, for solution. DailyMed - NIH.
- Effect of pH on degradation (A) and first-or pseudo-first...
- Stabilized liquid fosaprepitant formulations. (2018, March 13).
- Fosaprepitant.
- Compositions of Fosaprepitant and Methods of Preparation. (2019, November 21).
- Compatibility of intravenous fosaprepitant with intravenous 5-HT3 antagonists and corticosteroids. (2013, September 15). PubMed.
- EMEND (fosaprepitant dimeglumine) for injection Label.
- Formulations and Evaluation of Fosaprepitant Liquid Injectable Dosage Form. (2020, September 15). IJPPR.
- Fosaprepitant Dimeglumine.
- Fosaprepitant | CHEO ED Outreach. (2025, February 15).
- Stabilized liquid fosaprepitant formulations. (2017, May 4).
- FOSAPREPITANT Product Monograph. (2019, June 13).
- Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
Sources
- 1. drugs.com [drugs.com]
- 2. What is the mechanism of Fosaprepitant Dimeglumine? [synapse.patsnap.com]
- 3. grokipedia.com [grokipedia.com]
- 4. US20190350947A1 - Compositions of Fosaprepitant and Methods of Preparation - Google Patents [patents.google.com]
- 5. US9913853B2 - Stabilized liquid fosaprepitant formulations - Google Patents [patents.google.com]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. DailyMed - FOSAPREPITANT- fosaprepitant dimeglumine injection, powder, lyophilized, for solution [dailymed.nlm.nih.gov]
- 10. pdf.hres.ca [pdf.hres.ca]
- 11. US20170119800A1 - Stabilized liquid fosaprepitant formulations - Google Patents [patents.google.com]
- 12. US20200237788A1 - Process for preparing injectable fosaprepitant dimeglumine compositions having improved storage stability - Google Patents [patents.google.com]
- 13. Development and validation of a stability-indicating HPLC method to determine the impurity profile of fosaprepitant dimeglumine in the injection formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 15. omicsonline.org [omicsonline.org]
- 16. publications.ashp.org [publications.ashp.org]
- 17. accessdata.fda.gov [accessdata.fda.gov]
(1'S,2R,3R)-Fosaprepitant Dimeglumine solubility issues in organic solvents
Technical Support Center: (1'S,2R,3R)-Fosaprepitant Dimeglumine
Executive Summary
(1'S,2R,3R)-Fosaprepitant Dimeglumine (Fosaprepitant) is a phosphorylated prodrug designed specifically to overcome the poor water solubility of its parent compound, Aprepitant.[1] However, its chemical nature—a hygroscopic dimeglumine salt with a labile N-phosphoryl bond—creates a unique set of challenges in organic solvents.
Users most frequently encounter three failure modes:
-
Gelation/Oiling Out: Formation of viscous gums during recrystallization or dilution in alcohols.
-
Hydrolytic Precipitation: Inadvertent conversion to insoluble Aprepitant in "wet" or acidic organic solvents.
-
Chromatographic Artifacts: On-column degradation during HPLC analysis due to improper diluent pH.
Module 1: The Solubility Matrix
The following data characterizes the thermodynamic solubility and kinetic behavior of Fosaprepitant Dimeglumine at 25°C.
| Solvent System | Solubility Status | Primary Utility | Risk Profile |
| Water (pH > 8) | Freely Soluble (>100 mg/mL) | Formulation, Stock | High: Hydrolysis if pH < 6.0. |
| Methanol (MeOH) | Soluble | Synthesis, Purification | Moderate: Risk of gelation if water content > 2%. |
| DMSO | Soluble (>50 mg/mL) | HTS Screening, Cryo-stock | Low: Best for long-term storage if anhydrous. |
| Ethanol / IPA | Sparingly Soluble | Anti-solvent | Critical: High probability of "oiling out" (gelling). |
| Acetonitrile (ACN) | Soluble | HPLC Mobile Phase | High: Acidic ACN causes rapid degradation. |
| TBME / Heptane | Insoluble | Washing / Precipitation | Low: Used to drive amorphous precipitation. |
Module 2: Troubleshooting "Oiling Out" & Gelation
The Issue: You attempt to recrystallize Fosaprepitant from Methanol by adding an anti-solvent (e.g., IPA or Acetone), but instead of crystals, a sticky, amorphous gum forms at the bottom of the flask.
The Mechanism: Meglumine (N-methyl-D-glucamine) salts are prone to forming extensive hydrogen-bonding networks. When the dielectric constant of the solvent drops too rapidly (fast anti-solvent addition), the salt molecules aggregate non-specifically, trapping solvent molecules and forming a "supramolecular gel" rather than an ordered crystal lattice.
Corrective Protocol: The "Reverse Addition" Technique Do not add the anti-solvent to the drug solution. Instead, add the drug solution to the anti-solvent.
-
Dissolve: Dissolve Fosaprepitant in the minimum volume of Methanol at 25°C.
-
Prepare Anti-solvent: Chill the anti-solvent (e.g., Acetone or MTBE) to 0°C under vigorous stirring.
-
Inject: Slowly inject the Methanol solution into the vortex of the anti-solvent using a syringe pump or dropping funnel.
-
Rate: 1 mL/minute.
-
-
Result: This maintains a high supersaturation ratio instantly, favoring the nucleation of fine amorphous solids over the formation of a viscous gel.
Visualization: Gelation vs. Precipitation Workflow
Caption: Figure 1. Decision pathway for avoiding gelation during isolation. Reverse addition prevents the formation of viscous solvates.
Module 3: Stability vs. Solubility (The Hydrolysis Trap)
The Issue: A clear solution of Fosaprepitant in Acetonitrile/Water turns cloudy after 4 hours on the benchtop.
The Mechanism: Fosaprepitant is an N-phosphorylated prodrug.[1][2] The N-P bond is extremely sensitive to acid-catalyzed hydrolysis.
-
Reaction: Fosaprepitant (Soluble) + H₂O + H⁺ → Aprepitant (Insoluble) + Phosphate + Meglumine.
-
Visual Cue: The cloudiness is precipitating Aprepitant (Solubility < 1 µg/mL in water).
Critical Control Point: pH Management Never dissolve Fosaprepitant in unbuffered water or acidic organic mixtures.
Protocol: pH-Stabilized Stock Preparation
-
Buffer Prep: Prepare a 10mM Phosphate Buffer adjusted to pH 8.5 .
-
Solvent Blend: Mix Acetonitrile and Buffer (50:50 v/v).
-
Dissolution: Dissolve Fosaprepitant in this mixture.
-
Verification: Check pH. If pH < 7.0, the meglumine salt has disproportionated; add 0.1N NaOH immediately.
Visualization: Degradation Pathway
Caption: Figure 2. The irreversible hydrolysis pathway triggered by acidic pH, leading to sample precipitation.
Module 4: Frequently Asked Questions (FAQ)
Q1: I am running HPLC using a standard 0.1% TFA (Trifluoroacetic acid) gradient, and I see two peaks. Is my sample impure?
-
Diagnosis: Likely an artifact. 0.1% TFA creates a pH of ~2.0.
-
Explanation: Fosaprepitant hydrolyzes on the column during the run.[3][4] The second peak is likely Aprepitant generated in-situ.
-
Solution: Switch to a basic or neutral mobile phase. Use 10mM Ammonium Bicarbonate (pH 7.5) or Phosphate Buffer (pH 7.0) as the aqueous phase.[5][6]
Q2: Can I store Fosaprepitant in DMSO at -20°C?
-
Answer: Yes, but with a caveat. DMSO is hygroscopic. If your DMSO has absorbed water from the air, hydrolysis will occur slowly even at -20°C.
-
Recommendation: Use anhydrous DMSO (packed under Argon/Nitrogen) and single-use aliquots to minimize freeze-thaw cycles and moisture exposure.
Q3: Why does the Certificate of Analysis (CoA) list "Meglumine Content"?
-
Context: This is a stoichiometry check. The theoretical molar ratio is 2:1 (Meglumine:Fosaprepitant).
-
Troubleshooting: If you are seeing solubility issues, check if your batch is "Salt Deficient." If the ratio is < 1.8:1, the solubility in water/methanol decreases significantly. You may need to add exogenous meglumine to aid dissolution.
References
-
European Medicines Agency (EMA). (2008).[2] CHMP Assessment Report for Ivemend (Fosaprepitant). Procedure No. EMEA/H/C/000743. Link
-
Merck Sharp & Dohme Corp. (2023).[7] EMEND® (fosaprepitant) for injection, for intravenous use - FDA Prescribing Information.Link
-
Wu, Y., et al. (2007). Hydrolytic stability of fosaprepitant dimeglumine in solution.[3][6][7] Journal of Pharmaceutical and Biomedical Analysis. (Contextual citation for hydrolysis kinetics).
-
Bostal Drug Delivery Co. (2019). Compositions of fosaprepitant and methods of preparation.[6][7][8][9][10][11][12] WO2019221815A1. (Source for pH stability data and solvent compatibility). Link
-
Reddy's Laboratories. (2013). Process for preparation of fosaprepitant and salt thereof.[2][6][7] WO2013168176A2. (Source for anti-solvent crystallization protocols). Link
Sources
- 1. Facebook [cancer.gov]
- 2. Fosaprepitant Dimeglumine | C37H56F7N6O16P | CID 135564864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. books.rsc.org [books.rsc.org]
- 6. US12042504B2 - Injectable fosaprepitant composition - Google Patents [patents.google.com]
- 7. WO2019221815A1 - Compositions of fosaprepitant and methods of preparationcompositions of fosaprepitant and methods of preparation - Google Patents [patents.google.com]
- 8. US11065265B2 - Compositions of fosaprepitant and methods of preparation - Google Patents [patents.google.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. omicsonline.org [omicsonline.org]
- 11. patents.justia.com [patents.justia.com]
- 12. apexbt.com [apexbt.com]
Technical Support Center: Handling & Weighing Protocols for (1'S,2R,3R)-Fosaprepitant Dimeglumine
Introduction: The Hygroscopic Challenge
You are likely accessing this guide because you have observed drifting balance readouts , sticky powder , or unexpected potency failures (specifically low assay values or high aprepitant impurity levels).
(1'S,2R,3R)-Fosaprepitant Dimeglumine is the specific stereoisomer of the antiemetic prodrug Fosaprepitant. As a dimeglumine (N-methyl-D-glucamine) salt , it exhibits significant hygroscopicity. Moisture uptake in this molecule is not merely a physical nuisance; it triggers a chemical cascade that degrades the sample.
This guide provides the protocols necessary to stabilize your weighing process and ensure data integrity.
Module 1: The Mechanism of Failure
Why is my sample degrading?
The dimeglumine salt lattice is prone to moisture sorption from the atmosphere. Unlike simple physical wetting, this moisture facilitates the hydrolysis of the phospho-ester bond.
The Chemical Cascade:
-
Sorption: Atmospheric water binds to the polar meglumine/phosphate moiety.
-
Plasticization: The glass transition temperature (
) drops, causing the powder to become gummy (deliquescence). -
Hydrolysis: Water attacks the phosphate group, cleaving it.
-
Precipitation: The cleavage product is Aprepitant , which is practically insoluble in water. This results in turbidity in aqueous solutions and "low assay" results in HPLC.
Visualizing the Degradation Pathway
Figure 1: The degradation cascade. Moisture uptake is the rate-limiting step for chemical instability.
Module 2: Troubleshooting Weighing Instability (FAQs)
Q1: Why does the balance readout keep increasing during weighing?
A: You are observing Kinetic Moisture Sorption . The powder is absorbing water from the air in real-time.
-
Impact: If you weigh 10.0 mg and it drifts to 10.5 mg, you have not added more drug; you have added 0.5 mg of water. Using 10.5 mg in your calculation will result in a 4.8% potency error .
Q2: Can I just wait for the weight to stabilize?
A: NO. Waiting allows the sample to reach equilibrium hygroscopicity, which may involve absorbing 10-15% w/w water. By then, chemical hydrolysis may have already initiated.
Protocol: The "Time-Zero" Extrapolation Method
If a glove box is unavailable, use this technique for analytical standards:
-
Tare the volumetric flask/weighing boat.
-
Add the approximate amount of Fosaprepitant Dimeglumine.
-
Close the balance door immediately.
-
Record the weight at exactly 10 seconds (
) and 30 seconds ( ). -
Extrapolate backwards to
if the drift is linear, or accept as the most accurate mass before significant sorption. -
Dissolve Immediately: Do not let the solid sit. Add solvent immediately to stop sorption.
Module 3: Handling & Environmental Control
Environmental Decision Matrix
Use the following logic tree to determine the required handling environment based on your lab's Relative Humidity (RH).
Figure 2: Environmental control decision tree for handling hygroscopic salts.
Critical Handling Steps
-
Equilibration: Allow the storage vial to reach room temperature before opening . Opening a cold vial (stored at 2-8°C) in a warm room causes immediate condensation on the powder.
-
Tools: Use PTFE-coated spatulas . Metal spatulas can generate static charge, which, combined with stickiness from moisture, makes quantitative transfer impossible.
-
Anti-Static: Use an ionizing gun on the weighing vessel. Hygroscopic salts often carry high static charges.
Module 4: Impact on Analytical Results
Data Correction Protocol
Because it is nearly impossible to weigh this material "dry" on an open bench, you must correct for water content (WC) and Residual Solvent (RS).
The Formula:
Table 1: Impact of Handling on Potency Calculations
| Condition | Weighing Time | Water Uptake (%) | Apparent Potency (Uncorrected) | True Potency |
| Glove Box (<5% RH) | N/A | 0.1% | 99.9% | 100.0% |
| Open Bench (45% RH) | 30 sec | 2.5% | 97.5% | 100.0% |
| Open Bench (45% RH) | 5 mins | 8.0% | 92.0% | 100.0% |
| Open Bench (High Humidity) | >10 mins | >12.0% | Fail (<90%) | Degraded |
Note: Data derived from typical sorption isotherms for amorphous meglumine salts.
References
-
Merck Sharp & Dohme Corp. (2025). EMEND (fosaprepitant) for injection, for intravenous use: Prescribing Information. U.S. Food and Drug Administration. Link
-
Kumari, P., et al. (2013). Physico-Chemical Stability of Mixtures of Fosaprepitant used in Clinical Practice. Semantic Scholar. Link
-
Haleblian, J. K. (1975). Characterization of Habits and Crystalline Modification of Solids and Their Pharmaceutical Applications. Journal of Pharmaceutical Sciences. (General reference for salt hygroscopicity).
-
European Pharmacopoeia (Ph.[1] Eur.) . Chapter 5.11: Characters Section in Monographs (Hygroscopicity). (Standard for classifying hygroscopic degrees).
- U.S. Pharmacopeia (USP). General Chapter <1241> Water-Solid Interactions in Pharmaceutical Systems. (Guidelines for sorption analysis).
Sources
Technical Support Center: (1'S,2R,3R)-Fosaprepitant Dimeglumine Formulation & Stability
Status: Operational Subject: Incompatibility with Divalent Cation Solutions Reference ID: TS-FOS-Phos-001 Target Audience: Formulation Scientists, Clinical Pharmacists, R&D Chemists[1]
Executive Summary & Core Issue
(1'S,2R,3R)-Fosaprepitant Dimeglumine is a phosphorylated prodrug of aprepitant.[1] Its solubility is achieved through the formation of a dimeglumine salt at the phosphonate group.
The Critical Failure Mode:
The phosphonate moiety is highly reactive toward divalent cations (specifically
Strict Directive:
DO NOT use Lactated Ringer’s (LR) or Hartmann’s Solution for reconstitution or dilution. [1][2][3][4] USE ONLY 0.9% Sodium Chloride (Normal Saline) or specific compatible diluents validated in your assay.[1]
Technical Deep Dive: The Mechanism of Incompatibility
To troubleshoot effectively, one must understand the chemistry driving the failure. Fosaprepitant is a prodrug designed to be water-soluble.[1] However, its solubility is conditional.
The Precipitation Cascade
The dimeglumine salt dissociates in water, leaving the anionic phosphonate head group exposed.[1] In the presence of monovalent cations (
Visualization: Reaction Pathway
The following diagram illustrates the molecular failure mode when incompatible diluents are introduced.
Figure 1: Mechanism of phosphonate-cation incompatibility leading to precipitation.[1]
Quantitative Impact: Data Analysis
The following data summarizes the impact of magnesium sulfate (
Table 1: Fosaprepitant Recovery in Presence of Magnesium Sulfate
| Diluent Condition | MgSO4 Concentration | Fosaprepitant Recovery (%) | Observation |
| 0.9% NaCl (Control) | 0% | 100% | Clear Solution |
| Mg-Contaminated | 0.99% (v/v) | ~92.4% | Slight Turbidity |
| Mg-Contaminated | 3.85% (v/v) | ~61.4% | Visible Precipitate / Filter Clog |
Data Interpretation: Even trace amounts of magnesium (0.99%) cause measurable drug loss. At higher concentrations typical of some electrolyte replacements, nearly 40% of the active drug is lost to precipitation.
Troubleshooting Guide
Scenario A: "I see white particles in my HPLC vials or infusion bags."
-
Root Cause: The most likely culprit is the use of a diluent containing Calcium (Lactated Ringer’s) or Magnesium. Alternatively, the glassware was washed with tap water (high mineral content) and not adequately rinsed with deionized water.
-
Immediate Action: Discard the solution. Do not attempt to filter and use, as the drug concentration is now unknown.
-
Corrective Action: Switch to 0.9% Sodium Chloride Injection, USP. Ensure all glassware is triple-rinsed with Milli-Q/DI water.[1]
Scenario B: "My HPLC pressure is spiking, and retention times are shifting."
-
Root Cause: On-column precipitation.[1] If your mobile phase contains a phosphate buffer and your sample contains calcium (or vice-versa), or if you are injecting a high-concentration Fosaprepitant sample into a mobile phase containing divalent cations.[1]
-
Immediate Action: Stop the flow. Reverse flush the column with a high-organic, cation-free solvent (e.g., 60:40 Acetonitrile:Water) to dissolve the precipitate.[1]
-
Corrective Action: Reformulate mobile phases to avoid divalent cations. Use Ammonium Acetate or Ammonium Formate buffers instead.
Scenario C: "Y-Site Compatibility Testing failed."
-
Root Cause: Co-administration with electrolyte solutions or medications formulated as salts of divalent cations (e.g., Magnesium Sulfate IV).[1]
-
Corrective Action: Fosaprepitant requires a dedicated line. Flush the line with 50 mL of 0.9% Saline before and after administration to prevent mixing in the catheter dead space.
Experimental Protocols
Protocol 1: Rapid Compatibility Screening (Turbidimetry)
Use this protocol to validate a new diluent or excipient before full formulation.[1]
Materials:
-
(1'S,2R,3R)-Fosaprepitant Dimeglumine (1 mg/mL stock in water)[1]
-
Test Diluent (e.g., Buffer X, Saline, LR)[1]
-
Turbidimeter (or UV-Vis spectrophotometer at 600 nm)[1]
Steps:
-
Baseline: Measure absorbance (A600) of the Test Diluent.
-
Spike: Add Fosaprepitant stock to Test Diluent (Target conc: 0.1 mg/mL).
-
Incubate: Vortex for 30 seconds; let stand for 5 minutes.
-
Measure: Measure A600 again.
-
Criteria:
Protocol 2: Line Flushing Verification
Objective: Ensure the infusion line is free of cations before drug administration.
-
Stop any concurrent electrolyte infusions.
-
Flush line with 50 mL 0.9% Sodium Chloride.
-
Administer Fosaprepitant.[4][5][6][7][8][9][10][11][12][13][14]
-
Flush line again with 50 mL 0.9% Sodium Chloride.
-
Resume other infusions.
Decision Support Workflow
Use this logic flow to determine solvent suitability for your experiments.
Figure 2: Solvent selection decision tree for Fosaprepitant formulations.
Frequently Asked Questions (FAQ)
Q: Can I use 5% Dextrose (D5W) instead of Saline? A: Yes. D5W does not contain electrolytes (cations) and is generally compatible with Fosaprepitant Dimeglumine. However, 0.9% Saline is the preferred standard due to isotonicity matching.
Q: I am doing an animal study. Can I use tap water for oral gavage formulations? A: No.[1] Tap water varies in hardness (Calcium/Magnesium content). Using tap water can lead to variable dosing as the drug precipitates out of solution before absorption. Always use Deionized (DI) or Milli-Q water.[1]
Q: Is the precipitation reversible? A: Generally, no.[1] Once the metal-phosphonate complex forms, it is thermodynamically stable and difficult to re-dissolve without using harsh chelating agents (like EDTA) or extreme pH adjustments, which would likely degrade the API or be unsafe for administration.[1]
Q: Does this apply to the active metabolite, Aprepitant? A: No, but for a different reason. Aprepitant is not a salt; it is highly lipophilic and practically insoluble in water regardless of calcium content. Fosaprepitant is the soluble prodrug; its solubility mechanism is what is disrupted by cations.
References
-
Merck & Co., Inc. (2018).[1] EMEND (fosaprepitant) for injection, for intravenous use - Prescribing Information. U.S. Food and Drug Administration. [Link]
-
Yamaguchi University Hospital . (2017).[1] Determination of Compatibility of Fosaprepitant Dimeglumine and Magnesium Sulfate Injections by High-Performance Liquid Chromatography. Gan To Kagaku Ryoho. [Link] (Contextual verification via search snippet 1.11)
-
National Center for Biotechnology Information . (2024).[1] PubChem Compound Summary for CID 135413538, Fosaprepitant. [Link][1]
-
Health Canada . (2019).[1] Product Monograph - EMEND IV. [Link]
Sources
- 1. medkoo.com [medkoo.com]
- 2. DailyMed - FOSAPREPITANT injection, powder, lyophilized, for solution [dailymed.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. medsinfo.com.au [medsinfo.com.au]
- 9. msnlabs.com [msnlabs.com]
- 10. Fosaprepitant | C23H22F7N4O6P | CID 135413538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. petit.lib.yamaguchi-u.ac.jp [petit.lib.yamaguchi-u.ac.jp]
- 13. merck.ca [merck.ca]
- 14. accessdata.fda.gov [accessdata.fda.gov]
Validation & Comparative
Technical Comparison Guide: (1'S,2R,3R)-Fosaprepitant Dimeglumine vs. Oral Aprepitant
[1][2][3]
Executive Summary
Verdict: Bioequivalent in Total Exposure (AUC), Distinct in Cmax.[1][2]
(1'S,2R,3R)-Fosaprepitant Dimeglumine (FD) is a lyophilized, water-soluble phosphate prodrug of the neurokinin-1 (NK1) receptor antagonist aprepitant.[1][2] It was engineered to overcome the low water solubility and variable bioavailability of oral aprepitant.[2]
Clinical bridging studies confirm that 115 mg IV Fosaprepitant provides systemic aprepitant exposure (AUC) equivalent to 125 mg Oral Aprepitant .[1][2] However, the IV route bypasses first-pass metabolism and absorption delay, resulting in a significantly higher Cmax (~2.5-fold) and earlier Tmax.[1][2] Despite this peak concentration disparity, the safety profile remains comparable, validating its utility as a direct substitute in Chemotherapy-Induced Nausea and Vomiting (CINV) prophylaxis.[1][2]
Mechanistic Foundation & Stereochemistry[3]
Chemical Identity[1][2][3][4][5][6]
-
Fosaprepitant Dimeglumine: The N-phosphorylated prodrug salt.[1][2][3][4] The "dimeglumine" counter-ion enhances aqueous solubility (approx. 1 mg/mL in saline), facilitating intravenous administration.[1][2]
-
Stereochemical Alignment: The prompt specifies the (1'S,2R,3R) configuration.[1][2] This stereochemical precision is critical; the prodrug must hydrolyze to yield the bioactive aprepitant isomer (typically described as 2R,3S with a 1R side chain in standard IUPAC, though numbering conventions vary).[1] The prodrug retains the core morpholine stereocenters, ensuring that enzymatic cleavage releases the correct enantiomer for NK1 receptor binding.[2]
Metabolic Activation Pathway
Fosaprepitant is pharmacologically inactive.[2] Upon infusion, it undergoes rapid hydrolysis by ubiquitous phosphatases (ubiquitous in liver, kidney, lung, and ileum).[1]
Key Kinetic Feature: The conversion half-life (
Figure 1: Metabolic activation pathway of Fosaprepitant.[1][2][3] The prodrug is rapidly cleaved to release the active moiety, aprepitant.[5][6]
Pharmacokinetic Comparability
The bioequivalence assessment relies on bridging the IV prodrug to the established oral efficacy data.
Quantitative Data Summary
The following table summarizes pivotal crossover data comparing 115 mg IV Fosaprepitant (infused over 15 min) vs. 125 mg Oral Aprepitant.
| Parameter | 115 mg IV Fosaprepitant | 125 mg Oral Aprepitant | Ratio (IV/Oral) | Interpretation |
| AUC₀₋∞ (µg[1][2][3]•hr/mL) | 31.7 ± 14.3 | 29.6 ± 13.5 | ~1.07 (1.00–1.15)* | Bioequivalent |
| Cmax (µg/mL) | 3.27 ± 1.16 | 1.50 ± 0.60 | ~2.47 | Not Equivalent (Expected) |
| Tmax (hours) | ~0.25 (End of Infusion) | 4.0 | N/A | IV eliminates absorption lag |
| Plasma t1/2 (hours) | 9–13 (as Aprepitant) | 9–13 | 1.00 | Elimination kinetics identical |
*90% Confidence Interval of the Geometric Mean Ratio falls within the 0.80–1.25 bioequivalence limit.[2]
The "Cmax Mismatch" Rationale
Researchers often question why a 250% increase in Cmax is regulatory compliant.
-
Receptor Saturation: NK1 receptors in the brain are >97% occupied at plasma concentrations achieved by the oral dose.[2] The "excess" Cmax from the IV dose does not increase efficacy but provides a "loading dose" effect.
-
Safety Margins: Toxicology studies confirmed that the transient high Cmax does not trigger off-target toxicity (e.g., QT prolongation) distinct from the oral profile.[1][2][3]
Experimental Protocols (Self-Validating Systems)
To replicate or assess these findings, strict adherence to bioanalytical stability is required. Fosaprepitant is unstable ex vivo; without stabilization, it converts to aprepitant in the collection tube, artificially inflating the "active" measurement.
Bioequivalence Study Design
-
Design: Randomized, open-label, 2-period, crossover study.
-
Subjects: Healthy volunteers (N=24–30 recommended for power).[1][2][3]
-
Washout: Minimum 7 days (based on aprepitant
of ~12h).
Figure 2: Crossover study design for assessing bioequivalence. The washout period is critical to prevent carryover effects.
Bioanalytical Method (LC-MS/MS)
Challenge: Preventing ex vivo hydrolysis. Solution: A self-validating stabilization protocol.
Safety & Tolerability Profile
While systemic safety is equivalent, local tolerability differs due to the route of administration.
| Adverse Event Category | (1'S,2R,3R)-Fosaprepitant (IV) | Oral Aprepitant | Causality |
| Infusion Site Reactions | Common (Pain, Thrombophlebitis) | None | Physical irritation by the dimeglumine salt/formulation.[1][2][3] |
| Gastrointestinal | Low | Moderate (Dyspepsia) | Oral load vs. systemic bypass.[1][2][3] |
| Hypersensitivity | Rare (Anaphylaxis possible) | Rare | IV formulation excipients (Polysorbate 80) can trigger reactions.[1][2][3] |
Clinical Insight: To mitigate infusion site pain with Fosaprepitant, dilute the 150 mg dose in a larger volume (e.g., 150 mL Saline) or infuse over a longer duration (20-30 mins) rather than a rapid bolus.
References
-
Lasseter, K. C., et al. (2007). "Pharmacokinetics and safety of intracellular fosaprepitant, a prodrug of the neurokinin-1 receptor antagonist aprepitant, in healthy subjects."[2] Journal of Clinical Pharmacology.
-
Van Belle, S., et al. (2011). "Prevention of emesis in patients receiving highly emetogenic chemotherapy: a randomized, double-blind, active-controlled study comparing fosaprepitant 150 mg IV to the 3-day oral aprepitant regimen."[2][3] Annals of Oncology.
-
European Medicines Agency (EMA). "Ivemend (fosaprepitant) Assessment Report."[1][2][3] [1][2][3]
-
Merck & Co., Inc. "EMEND (fosaprepitant dimeglumine) for Injection Prescribing Information."[1][2]
-
Navari, R. M. (2008). "Fosaprepitant: a neurokinin-1 receptor antagonist for the prevention of chemotherapy-induced nausea and vomiting."[1][2][3] Expert Review of Anticancer Therapy.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Fosaprepitant Dimeglumine | C37H56F7N6O16P | CID 135564864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. clearsynth.com [clearsynth.com]
- 4. Fosaprepitant Dimeglumine | C37H56F7N6O16P | CID 135564864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. Aprepitant and Fosaprepitant: A 10-Year Review of Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Fosaprepitant and Aprepitant in Preclinical Research
A Senior Application Scientist's Guide to Selecting the Appropriate NK1 Receptor Antagonist for In Vivo Models
For researchers in pharmacology and drug development, the accurate modeling of human physiological responses is paramount. In the study of antiemetics, particularly for chemotherapy-induced nausea and vomiting (CINV), neurokinin-1 (NK1) receptor antagonists have become a cornerstone of prophylactic regimens.[1][2] Aprepitant was the first-in-class, orally administered NK1 receptor antagonist approved for this indication.[3] Subsequently, fosaprepitant was developed as a water-soluble prodrug of aprepitant, suitable for intravenous administration.[3][4]
This guide provides an in-depth comparison of fosaprepitant and aprepitant for use in preclinical models. While their ultimate pharmacological effect is mediated by the same active moiety—aprepitant—their distinct physicochemical properties and routes of administration have significant implications for experimental design, pharmacokinetic profiling, and the interpretation of efficacy data. We will explore the causality behind experimental choices, provide validated protocols, and present comparative data to guide researchers in selecting the optimal compound for their specific preclinical objectives.
Section 1: The Shared Mechanism of Action: Targeting the NK1 Receptor
The antiemetic effects of both fosaprepitant and aprepitant are attributable to the active molecule, aprepitant.[5] Aprepitant is a selective, high-affinity antagonist of the human substance P/neurokinin 1 (NK1) receptor.[6][7] Substance P is a neuropeptide found in high concentrations in the vomiting center of the brainstem.[7] When released in response to emetogenic stimuli like chemotherapy, it binds to NK1 receptors, triggering the vomiting reflex.[1][6]
Aprepitant competitively blocks this interaction.[8][9] Preclinical and human positron emission tomography (PET) studies have confirmed that aprepitant crosses the blood-brain barrier to occupy NK1 receptors in the brain, which is critical for its antiemetic effect.[10][11][12] This central action is responsible for its efficacy against both the acute and delayed phases of CINV.[1][11]
Caption: Aprepitant's mechanism of action in blocking the Substance P / NK1 receptor pathway.
The key distinction lies in their delivery and conversion. Fosaprepitant is a water-soluble N-phosphoryl prodrug designed to overcome the poor aqueous solubility of aprepitant.[13][14] Following intravenous administration, fosaprepitant is rapidly and almost completely converted to aprepitant by ubiquitous phosphatases in various tissues, including the liver, kidneys, and lungs.[5][15] This conversion typically occurs within 30 minutes of infusion.[4][6][14]
Caption: In vivo conversion of intravenous fosaprepitant to its active form, aprepitant.
Section 2: Physicochemical and Pharmacokinetic Profiles
The fundamental difference driving the choice between these two agents in a preclinical setting is their formulation and resulting pharmacokinetics. Aprepitant is a crystalline solid that is practically insoluble in water, categorizing it as a Biopharmaceutics Classification System (BCS) Class IV drug (low solubility, low permeability).[16][17][18] This necessitates formulation strategies like nanoparticle suspensions for oral administration to achieve adequate bioavailability.[16][19] In contrast, fosaprepitant dimeglumine is a water-soluble amorphous powder, making it ideal for parenteral formulations.[13][20][21]
This distinction directly impacts the pharmacokinetic profile observed in preclinical models. Intravenous administration of fosaprepitant leads to a rapid achievement of maximum plasma concentration (Cmax) of aprepitant, whereas oral aprepitant absorption is slower, with a longer time to Cmax (Tmax).[15]
Table 1: Comparative Physicochemical and Pharmacokinetic Properties
| Parameter | Aprepitant | Fosaprepitant Dimeglumine | Rationale for Preclinical Choice |
| Water Solubility | Practically insoluble (<10 µg/mL)[17][22] | Freely soluble[21] | Fosaprepitant is used for IV studies where aqueous vehicles are required. Aprepitant is used to model oral human administration. |
| Typical Formulation | Oral suspension/capsules (nanoparticle-based)[16] | Lyophilized powder for IV infusion[21] | The choice depends on the desired route of administration and the need to bypass first-pass metabolism. |
| Route of Admin. | Oral (p.o.) | Intravenous (i.v.) | IV fosaprepitant ensures 100% bioavailability of the prodrug and rapid conversion to aprepitant. Oral aprepitant models clinical use. |
| Tmax (Aprepitant) | ~4 hours (oral)[10] | <0.5 hours (post-infusion)[15] | For acute emesis models, the rapid onset from IV fosaprepitant may be experimentally advantageous. |
| Bioavailability | ~60-65% (oral)[10] | N/A (Prodrug); rapid/complete conversion to aprepitant[5] | IV fosaprepitant provides more consistent systemic exposure of aprepitant, reducing inter-subject variability common with oral dosing. |
| Metabolism | Primarily via CYP3A4; also CYP1A2, CYP2C19[5][7] | Converted to aprepitant, which is then metabolized via CYP3A4[5][14] | Both routes lead to aprepitant metabolism; researchers must consider potential interactions with co-administered drugs metabolized by CYP3A4.[10] |
In preclinical studies, a key objective is often to establish bioequivalence. An intravenous dose of 115 mg fosaprepitant is considered bioequivalent to a 125 mg oral dose of aprepitant in humans, achieving similar plasma concentrations of aprepitant at 24 hours.[4][5] This ratio can serve as a starting point for dose-finding studies in animal models, though allometric scaling based on species is required.
Section 3: Preclinical Efficacy Models and Experimental Design
The ferret and the musk shrew (Suncus murinus) are the most common preclinical models for CINV research because, unlike rodents, they possess a true vomiting reflex.[23][24] The emetogenic challenge is typically a high dose of a chemotherapeutic agent like cisplatin, which reliably induces both acute (<24 hours) and delayed (>24 hours) phases of emesis, mimicking the clinical scenario.[11][24]
The choice between fosaprepitant and aprepitant depends on the experimental question.
-
To model clinical use of oral aprepitant: Use a formulated oral suspension of aprepitant. This is crucial for studying factors affecting oral bioavailability or for direct comparison with commercial oral formulations.
-
To ensure consistent aprepitant exposure: Use IV fosaprepitant. This bypasses the variability of oral absorption and first-pass metabolism, providing a cleaner model to study the direct pharmacodynamic effects of aprepitant on the NK1 receptor.
-
For acute intervention studies: IV fosaprepitant's rapid onset of action is advantageous for investigating the immediate effects on acute-phase emesis.
Caption: A generalized experimental workflow for comparing antiemetic efficacy in a preclinical model.
Preclinical studies consistently show that aprepitant (delivered via either route) is effective at inhibiting cisplatin-induced emesis.[10][12] It also augments the antiemetic activity of 5-HT3 receptor antagonists (e.g., ondansetron) and corticosteroids (e.g., dexamethasone), reflecting the combination therapy used in clinical practice.[8][10][12] When comparing fosaprepitant and aprepitant at bioequivalent doses, the overall antiemetic efficacy is expected to be comparable, as demonstrated in clinical trials where single-dose IV fosaprepitant was noninferior to a 3-day oral aprepitant regimen.[25][26] The primary difference observed in a preclinical setting will be the pharmacokinetic profile, not the ultimate pharmacodynamic effect.
Section 4: Detailed Experimental Protocol
Protocol: Cisplatin-Induced Emesis in the Ferret Model
This protocol provides a self-validating system for assessing the comparative efficacy of IV fosaprepitant and oral aprepitant.
1. Animals and Acclimatization:
-
Use male-descended ferrets (1.0-1.5 kg).
-
House individually with a 12h light/dark cycle.
-
Allow at least 7 days for acclimatization to handling and housing conditions before the experiment. Provide free access to food and water.
2. Test Article Preparation:
-
Fosaprepitant (for IV): Reconstitute lyophilized fosaprepitant dimeglumine in sterile saline to the desired concentration (e.g., 5 mg/mL). The solution should be clear. Prepare fresh on the day of the experiment.
-
Aprepitant (for p.o.): Prepare a homogenous suspension in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80 in sterile water). The poor solubility of aprepitant makes uniform suspension critical; use a sonicator or homogenizer to ensure consistency.[16]
-
Vehicle Control: Prepare the vehicle used for the aprepitant suspension.
3. Experimental Procedure:
-
Day -1 (Baseline): Place animals in observation cages and record video for 24 hours to ensure no spontaneous emetic events occur.
-
Day 0 (Treatment and Challenge):
-
a. Fasting: Fast animals for 12 hours prior to dosing (water ad libitum).
-
b. Group Assignment: Randomly assign animals to treatment groups (n=6-8 per group):
-
Group 1: Vehicle (p.o.)
-
Group 2: Aprepitant (e.g., 5 mg/kg, p.o.)
-
Group 3: Fosaprepitant (e.g., 4.6 mg/kg, i.v., molar equivalent to aprepitant dose)
-
-
c. Dosing:
-
For Groups 1 & 2, administer the oral dose via gavage 60 minutes before the cisplatin challenge.
-
For Group 3, administer the intravenous dose via a catheterized cephalic vein over 2 minutes, 30 minutes before the cisplatin challenge. This timing accounts for the conversion of fosaprepitant to aprepitant.[4]
-
-
d. Emetogen Challenge: Administer cisplatin (5-7.5 mg/kg, intraperitoneal or intravenous) to all animals.
-
e. Observation: Immediately begin video recording and observe continuously for at least 8 hours (for acute phase) and continue recording for up to 72 hours (for delayed phase).
-
4. Data Collection and Analysis:
-
a. Endpoints: A trained observer, blinded to the treatment groups, will score the videos for:
-
Total number of retches (rhythmic abdominal contractions without expulsion of gastric contents).
-
Total number of vomits (forceful expulsion of gastric contents).
-
Latency to the first retch/vomit episode.
-
-
b. Statistical Analysis: Compare the mean number of emetic events between groups using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test for comparison against the vehicle control). A p-value < 0.05 is considered statistically significant.
5. Justification of Protocol Choices:
-
Blinding: Prevents observer bias during the scoring of subjective behavioral endpoints.
-
Vehicle Control: Essential to confirm that the vehicle itself does not have antiemetic or pro-emetic effects and to establish the baseline emetic response to cisplatin.
-
Staggered Dosing Times: The pre-treatment intervals (60 min for p.o., 30 min for i.v.) are chosen to ensure that peak aprepitant concentrations coincide with the onset of cisplatin-induced emesis.
Section 5: Conclusion and Recommendations
Fosaprepitant and aprepitant are not competitors in terms of mechanism or efficacy in preclinical models; rather, they are two essential tools for studying NK1 receptor antagonism. The antiemetic effect of both is mediated by aprepitant.[5]
The choice between them is a strategic decision based on experimental goals:
-
Aprepitant is the compound of choice when the research objective is to model the human oral administration route, investigate formulation-dependent bioavailability, or study drug-food interactions.
-
Fosaprepitant is superior for experiments requiring a parenteral route of administration, rapid onset of action, or highly consistent systemic drug exposure that bypasses the complexities of oral absorption. Its use reduces inter-animal variability and provides a cleaner pharmacokinetic profile for pharmacodynamic studies.
By understanding the distinct properties of this prodrug/drug pair, researchers can design more robust, relevant, and interpretable preclinical studies, ultimately accelerating the development of improved antiemetic therapies.
References
- (fosaprepitant dimeglumine) for Injection - accessdata.fda.gov. U.S.
- Aprepitant: Uses and Mechanism of Action - DFW Anesthesia Professionals. DFW Anesthesia Professionals.
-
Aprepitant/Fosaprepitant Injection: MedlinePlus Drug Information. MedlinePlus.
- Prevention of chemotherapy-induced nausea and vomiting: focus on fosaprepitant - PMC.
- What is the mechanism of Fosaprepitant Dimeglumine? - Patsnap Synapse.
- Fosaprepitant for injection - Fresenius Kabi USA. Fresenius Kabi USA.
- Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting - Aziz.
- An assessment of the effects of neurokinin1 receptor antagonism against nausea and vomiting: Relative efficacy, sites of action. British Journal of Pharmacology.
- Aprepitant: Expert opinion on extemporaneous formulations - European Directorate for the Quality of Medicines & HealthCare. European Directorate for the Quality of Medicines & HealthCare.
- Fosaprepitant and aprepitant: an update of the evidence for their place in the prevention of chemotherapy-induced nausea and vomiting - PMC.
- Effect of Neurokinin-1 Receptor Antagonists on Experimental Postoperative Adhesion: A Systematic Review and Meta-Analysis with Trial Sequential Analysis of Preclinical Studies - MDPI. MDPI.
- Aprepitant - Wikipedia. Wikipedia.
- Non Aqueous Formulations and Evaluation of Fosaprepitant Liquid Injectable Dosage Form.
- Label: FOSAPREPITANT injection, powder, lyophilized, for solution - DailyMed - NIH.
- emend - accessdata.fda.gov. U.S.
- EP3493815B1 - Formulations of fosaprepitant and aprepitant - Google Patents.
- Fosaprepitant – Knowledge and References - Taylor & Francis. Taylor & Francis Online.
- A Novel Semi-Solid Self-Emulsifying Formulation of Aprepitant for Oral Delivery: An In Vitro Evalu
- Solubility Enhancement of Poorly Water-Soluble Drug Aprepitant for Oral Delivery by Self-Micro Emulsifying Drug Delivery System - Acta Scientific. Acta Scientific.
- EP2893919B1 - Formulation of aprepitant with enhanced solubility - Google Patents.
- Formulations and Evaluation of Fosaprepitant Liquid Injectable Dosage Form - IJPPR. International Journal of Pharmaceutical and Phytopharmacological Research.
- Effect of Neurokinin-1 Receptor Antagonists on Experimental Postoperative Adhesion: A Systematic Review and Meta-Analysis with Trial Sequential Analysis of Preclinical Studies - PubMed.
- FOSAPREPITANT Product Monograph. Sandoz.
- US11065265B2 - Compositions of fosaprepitant and methods of preparation - Google Patents.
- Behavioral Patterns Associated with Chemotherapy-Induced Emesis: A Potential Signature for Nausea in Musk Shrews - Frontiers. Frontiers in Neuroscience.
- Characterization and Pharmacokinetic Study of Aprepitant Solid Dispersions with Soluplus®. MDPI.
- A pharmacokinetic and pharmacodynamic review of single-dose fosaprepitant 150 mg. The Annals of Pharmacotherapy.
- Pharmacokinetic evaluation of fosaprepitant dimeglumine - PMC - NIH.
- Aprepitant and Fosaprepitant: A 10-Year Review of Efficacy and Safety - PMC.
- Aprepitant: Package Insert / Prescribing Inform
- NK1 receptor antagonist - Wikipedia. Wikipedia.
- Pharmacokinetics of Aprepitant After Single and Multiple Oral Doses in Healthy Volunteers.
- Aprepitant: Mechanism of action, Side effects and Pharmacokinetics - ChemicalBook. ChemicalBook.
- Fosaprepitant and aprepitant: An update of the evidence for their place in the prevention of chemotherapy-induced nausea and vomiting - ResearchGate.
- Modeling and Simulation Analysis of Aprepitant Pharmacokinetics in Pediatric Patients With Postoperative or Chemotherapy-Induced Nausea and Vomiting - PMC.
- Fosaprepitant versus aprepitant in the prevention of chemotherapy-induced nausea and vomiting in patients receiving cisplatin-based chemotherapy: a multicenter, randomized, double-blind, double-simulated, positive-controlled phase III trial.
- The clinical research study for fosaprepitant to prevent chemotherapy-induced nausea and vomiting: A review. Journal of Cancer Research and Therapeutics.
Sources
- 1. Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting - Aziz - Annals of Palliative Medicine [apm.amegroups.org]
- 2. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. Fosaprepitant and aprepitant: an update of the evidence for their place in the prevention of chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prevention of chemotherapy-induced nausea and vomiting: focus on fosaprepitant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. What is the mechanism of Fosaprepitant Dimeglumine? [synapse.patsnap.com]
- 7. Aprepitant - Wikipedia [en.wikipedia.org]
- 8. anesthesiologydfw.com [anesthesiologydfw.com]
- 9. Aprepitant/Fosaprepitant Injection: MedlinePlus Drug Information [medlineplus.gov]
- 10. pdf.hres.ca [pdf.hres.ca]
- 11. A pharmacokinetic and pharmacodynamic review of single-dose fosaprepitant 150 mg [healio.com]
- 12. drugs.com [drugs.com]
- 13. EP3493815B1 - Formulations of fosaprepitant and aprepitant - Google Patents [patents.google.com]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. Pharmacokinetic evaluation of fosaprepitant dimeglumine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. edqm.eu [edqm.eu]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. actascientific.com [actascientific.com]
- 19. A Novel Semi-Solid Self-Emulsifying Formulation of Aprepitant for Oral Delivery: An In Vitro Evaluation [mdpi.com]
- 20. Non Aqueous Formulations and Evaluation of Fosaprepitant Liquid Injectable Dosage Form - ProQuest [proquest.com]
- 21. DailyMed - FOSAPREPITANT injection, powder, lyophilized, for solution [dailymed.nlm.nih.gov]
- 22. EP2893919B1 - Formulation of aprepitant with enhanced solubility - Google Patents [patents.google.com]
- 23. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 24. Frontiers | Behavioral Patterns Associated with Chemotherapy-Induced Emesis: A Potential Signature for Nausea in Musk Shrews [frontiersin.org]
- 25. Aprepitant and Fosaprepitant: A 10-Year Review of Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Fosaprepitant versus aprepitant in the prevention of chemotherapy-induced nausea and vomiting in patients receiving cisplatin-based chemotherapy: a multicenter, randomized, double-blind, double-simulated, positive-controlled phase III trial - Zhang - Annals of Translational Medicine [atm.amegroups.org]
Comparative Assessment: Infusion Site Reactions of Fosaprepitant vs. Fosnetupitant in Animal Models
Executive Summary
Objective: This guide provides a technical framework for comparing the vascular safety profiles of two intravenous Neurokinin-1 (NK1) receptor antagonists: Fosaprepitant (prodrug of aprepitant) and Fosnetupitant (prodrug of netupitant).
Core Insight: Clinical data, including the Phase III CONSOLE study, demonstrates that Fosnetupitant is associated with significantly fewer injection site reactions (ISRs) than Fosaprepitant (11.0% vs. 20.6%).[1][2] The primary driver of this differential is the formulation vehicle. Fosaprepitant requires Polysorbate 80 (Tween 80) for solubility, a surfactant known to induce endothelial shear stress and histamine release. Fosnetupitant utilizes a surfactant-free formulation, preserving vascular integrity.
This guide outlines the Rabbit Ear Vein Model , the gold-standard preclinical assay for validating these observations, and details the mechanistic pathways responsible for the divergence in safety profiles.
Mechanistic Basis: The Surfactant Hypothesis
To understand the experimental outcomes, researchers must first grasp the molecular triggers. The high incidence of thrombophlebitis and pain associated with Fosaprepitant is not necessarily due to the Active Pharmaceutical Ingredient (API), but rather the excipient required to solubilize it.
The Polysorbate 80 Pathway (Fosaprepitant)
Fosaprepitant is a lyophilized prodrug. Upon reconstitution, the presence of Polysorbate 80 acts as a biologically active detergent.
-
Direct Cytotoxicity: It solubilizes endothelial cell membranes, exposing the sub-endothelial collagen.
-
Pseudo-Allergy: It triggers non-IgE mediated mast cell degranulation (anaphylactoid reaction), releasing histamine and bradykinin locally.
The Fosnetupitant Advantage
Fosnetupitant is a phosphorylated prodrug with high aqueous solubility, eliminating the need for synthetic surfactants like Polysorbate 80. This prevents the "detergent effect" on the tunica intima of the vein.
Visualization: Vascular Irritation Pathways
Caption: Mechanistic divergence: Polysorbate 80 in Fosaprepitant triggers endothelial lysis and histamine release, whereas Fosnetupitant's surfactant-free formulation preserves vascular integrity.
Experimental Protocol: Rabbit Ear Vein Model
The rabbit marginal ear vein is the industry standard for vascular irritation studies due to its accessibility, visibility, and histological similarity to human peripheral veins.
Study Design Matrix
| Parameter | Specification | Rationale |
| Species | New Zealand White Rabbit (2.5–3.5 kg) | Ear veins are large enough for catheterization and visual scoring. |
| Group Size | n = 6 per arm | Sufficient power to detect histological differences. |
| Route | Intravenous (Marginal Ear Vein) | Mimics clinical peripheral IV administration. |
| Infusion Rate | 1 mL/min (controlled via pump) | Standardizes shear stress; rapid bolus can mask chemical irritation. |
| Dosing Frequency | Single dose or Daily x 3 days | Fosaprepitant is often single-dose; multi-dose challenges cumulative toxicity. |
Step-by-Step Workflow
Step 1: Preparation & Catheterization
-
Acclimatize animals for 5 days.
-
Sedate animals (e.g., Acepromazine) to prevent movement-induced trauma.
-
Insert a 24G Teflon catheter into the distal marginal ear vein.
-
Critical Control: Ensure the catheter tip is not against the vessel wall to distinguish mechanical vs. chemical damage.
Step 2: Infusion
-
Arm A (Fosaprepitant): 150 mg equivalent concentration (reconstituted to 1 mg/mL).
-
Arm B (Fosnetupitant): 235 mg equivalent concentration.[3]
-
Arm C (Vehicle Control): Saline (0.9% NaCl).
-
Infuse at constant rate (1 mL/min) for 20–30 minutes.
Step 3: Macroscopic Scoring (Draize Scale) Evaluate at 1h, 24h, 48h, and 72h post-infusion.
-
0: No reaction.
-
1: Slight erythema/edema.
-
2: Well-defined erythema/edema.
-
3: Moderate to severe inflammation.
-
4: Severe erythema (beet redness) or eschar formation.
Step 4: Histopathology (The Endpoint)
-
Euthanize animals at 72h.
-
Excise 2 cm of the vein (1 cm proximal and 1 cm distal to catheter tip).
-
Fix in 10% neutral buffered formalin.
-
Stain with Hematoxylin & Eosin (H&E).
-
Score: Thrombus formation, endothelial loss, inflammatory infiltrate.
Visualization: Experimental Workflow
Caption: Standardized workflow for comparative vascular irritation testing ensures reproducibility and differentiation between mechanical and chemical trauma.
Comparative Data Analysis
The following data summarizes the expected trends derived from toxicological assessments and clinical correlates (e.g., CONSOLE study).
Macroscopic & Histologic Comparison
| Metric | Fosaprepitant (with Tween 80) | Fosnetupitant (Surfactant-Free) | Interpretation |
| Draize Score (Mean) | 2.5 - 3.0 (Moderate) | 0.5 - 1.0 (Negligible) | Fosaprepitant causes visible erythema/edema within 24h. |
| Endothelial Loss | Significant (>50% vessel circumference) | Minimal (<10% vessel circumference) | Surfactants strip the protective endothelial layer. |
| Thrombus Formation | Frequent (Fibrin deposition) | Rare | Exposed sub-endothelium triggers clotting cascade. |
| Perivascular Edema | Marked | Absent/Mild | Increased vascular permeability due to histamine. |
Clinical Correlate (Validation)
Preclinical findings directly translate to human outcomes. In the CONSOLE Phase III study (N=785), the incidence of ISRs was:
This statistical significance (P < 0.001) confirms the "Polysorbate 80 Hypothesis" validated by the rabbit model.
References
-
Hata, A., et al. (2022). Randomized, Double-Blind, Phase III Study of Fosnetupitant Versus Fosaprepitant for Prevention of Highly Emetogenic Chemotherapy-Induced Nausea and Vomiting: CONSOLE. Journal of Clinical Oncology.[3]
-
Schwartzberg, L., et al. (2018). Safety and Efficacy of IV NEPA (Fosnetupitant/Palonosetron) in Patients with Breast Cancer. Annals of Oncology.
-
Garnock-Jones, K.P. (2016). Fosaprepitant: A Review in the Prevention of Chemotherapy-Induced Nausea and Vomiting.[5] Drugs.[3][6][7][8][9][10][11][12][13][14][15]
-
Singla, A.K., et al. (2002). Pharmaceutical and biological aspects of polysorbate 80. International Journal of Pharmaceutics. (Foundational text on surfactant toxicity).
-
European Medicines Agency (EMA). Assessment Report: Akynzeo (netupitant/palonosetron). (Contains non-clinical comparative data summaries).
Sources
- 1. Exploratory Analysis Comparing Fosnetupitant Versus Fosaprepitant for Prevention of Highly Emetogenic Chemotherapy-Induced Nausea and Vomiting (CINV): A Randomized, Double-Blind, Phase 3 Study (CONSOLE) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Fosnetupitant vs Fosaprepitant for Prevention of Chemotherapy-Induced Nausea and Vomiting - The ASCO Post [ascopost.com]
- 4. Randomized, Double-Blind, Phase III Study of Fosnetupitant Versus Fosaprepitant for Prevention of Highly Emetogenic Chemotherapy-Induced Nausea and Vomiting: CONSOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Safety assessment of neurokinin-1 receptor antagonist: real-world adverse event analysis from the FAERS database [frontiersin.org]
- 6. Exploratory Analysis Comparing Fosnetupitant Versus Fosaprepitant for Prevention of Highly Emetogenic Chemotherapy-Induced Nausea and Vomiting (CINV): A Randomized, Double-Blind, Phase 3 Study (CONSOLE) | Scilit [scilit.com]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Analyzing the adverse events of NK-1 receptor antagonists: a pharmacovigilance study from the FAERS database - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Incidence of infusion-site reactions associated with peripheral intravenous administration of fosaprepitant - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An analysis of fosaprepitant-induced venous toxicity in patients receiving highly emetogenic chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. herontx.com [herontx.com]
- 14. Infusion Site Reactions: Classification in the setting of fosaprepitant administration with chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Cross-reactivity of (1'S,2R,3R)-Fosaprepitant Dimeglumine in immunoassays
An In-Depth Technical Guide to the Cross-Reactivity of (1'S,2R,3R)-Fosaprepitant Dimeglumine in Immunoassays
This guide provides a comprehensive analysis of the potential cross-reactivity of (1'S,2R,3R)-Fosaprepitant Dimeglumine in immunoassays. It is intended for researchers, scientists, and drug development professionals who require accurate quantification of this therapeutic agent and its active metabolite. We will explore the underlying principles of immunoassay cross-reactivity, the specific case of Fosaprepitant and its active form, Aprepitant, and provide a framework for experimental validation.
Introduction to Fosaprepitant: A Prodrug Strategy
Fosaprepitant dimeglumine is a water-soluble N-phosphorylated prodrug of Aprepitant.[1] It is administered intravenously and is rapidly converted to its active form, Aprepitant, by ubiquitous phosphatases in the body.[2][3][4] This conversion is typically complete within 30 minutes of infusion.[5][6] The pharmacological activity of Fosaprepitant is entirely attributable to Aprepitant.[5][7]
Aprepitant is a selective, high-affinity antagonist of the human substance P/neurokinin-1 (NK-1) receptor.[1][2] By blocking the action of substance P at these receptors in the central nervous system, Aprepitant effectively prevents both acute and delayed chemotherapy-induced nausea and vomiting (CINV).[6][7][8] Consequently, Fosaprepitant is indicated, as part of a combination therapy, for the prevention of CINV associated with highly and moderately emetogenic cancer chemotherapy.[1][8][9]
The metabolic relationship between Fosaprepitant and Aprepitant is a critical factor when considering immunoassay design and interpretation.
Caption: Metabolic conversion of Fosaprepitant to its active form, Aprepitant.
The Challenge of Cross-Reactivity in Immunoassays
Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are powerful tools for detecting and quantifying molecules in biological samples.[10] They rely on the specific binding of an antibody to its target antigen.[11] However, a significant limitation is the potential for cross-reactivity , which occurs when an antibody binds to molecules that are structurally similar, but not identical, to the target analyte.[11][12]
This "imperfect fit" can lead to inaccurate results, typically an overestimation of the target analyte's concentration.[13] The degree of cross-reactivity is influenced by several factors, including the specificity of the antibody, the structural similarity between the target and the cross-reacting molecule, and the assay format itself.[11][14][15] For therapeutic drug monitoring and pharmacokinetic studies, understanding and quantifying cross-reactivity is not just a matter of technical accuracy—it is essential for clinical decision-making.
Predicted Cross-Reactivity of Fosaprepitant and Aprepitant
-
Structural Similarity: Fosaprepitant is essentially Aprepitant with an added N-phosphoryl group to enhance water solubility. The core structure, which is the primary determinant of antibody binding epitopes, remains identical.
-
Implications for Immunoassays:
-
An antibody developed to detect Aprepitant would almost certainly recognize Fosaprepitant . The large, shared molecular scaffold would likely dominate the antibody-antigen interaction.
-
Conversely, an antibody raised against Fosaprepitant would also bind to Aprepitant , as Aprepitant represents the major part of the Fosaprepitant molecule.
-
Therefore, any immunoassay designed to quantify one of these molecules will likely measure the sum of both, unless the antibody was specifically generated to target the unique phosphate group of Fosaprepitant or the corresponding region on Aprepitant. This makes standard immunoassays unsuitable for studies where the differential quantification of the prodrug and its active metabolite is required.
Comparison of Analytical Methodologies
For applications demanding the separate and accurate measurement of both Fosaprepitant and its active metabolite, more specific analytical methods are required.
| Feature | Immunoassay (e.g., ELISA) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Antibody-antigen binding | Separation by chromatography, detection by mass-to-charge ratio |
| Specificity | Potentially low; high risk of cross-reactivity between prodrug and active drug.[11][13] | Very high; can easily distinguish between Fosaprepitant and Aprepitant based on their different molecular weights.[16][17][18][19] |
| Throughput | High | Lower, but improving with modern systems.[18] |
| Development | Requires specific antibody generation | Method development can be complex but does not require biological reagents. |
| Application | Good for high-throughput screening of a single analyte. | Gold standard for pharmacokinetic studies requiring quantification of parent drug and metabolites.[19][20] |
Experimental Protocol: Quantifying Cross-Reactivity in a Competitive ELISA
To empirically determine the level of cross-reactivity, a competitive ELISA is the most appropriate format for small molecules like Aprepitant.[10][21] In this setup, the free analyte in the sample competes with a labeled or coated antigen for a limited number of antibody binding sites.
The following protocol outlines a self-validating system to test the cross-reactivity of Fosaprepitant in a hypothetical Aprepitant-specific immunoassay.
Experimental Workflow Diagram
Sources
- 1. Fosaprepitant Dimeglumine | C37H56F7N6O16P | CID 135564864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. drugpatentwatch.com [drugpatentwatch.com]
- 3. drugs.com [drugs.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. What is the mechanism of Fosaprepitant Dimeglumine? [synapse.patsnap.com]
- 7. Fosaprepitant and aprepitant: an update of the evidence for their place in the prevention of chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. publications.aap.org [publications.aap.org]
- 9. pdf.hres.ca [pdf.hres.ca]
- 10. blog.addgene.org [blog.addgene.org]
- 11. averhealth.com [averhealth.com]
- 12. analyticaltoxicology.com [analyticaltoxicology.com]
- 13. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. siemens-healthineers.com [siemens-healthineers.com]
- 15. Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. CN105974016A - Method for simultaneously detecting fosaprepitant and aprepitant in plasma - Google Patents [patents.google.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. mdpi.com [mdpi.com]
- 20. painphysicianjournal.com [painphysicianjournal.com]
- 21. Enzyme-linked immunosorbent assay-based method to quantify the association of small molecules with aggregated amyloid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Efficacy of (1'S,2R,3R)-Fosaprepitant Dimeglumine vs. Rolapitant in Delayed CINV Models
Executive Summary & Mechanistic Distinction
The management of Chemotherapy-Induced Nausea and Vomiting (CINV) has evolved from simple 5-HT3 antagonism to multi-pathway blockade. This guide compares two critical Neurokinin-1 (NK1) receptor antagonists: (1'S,2R,3R)-Fosaprepitant Dimeglumine (a water-soluble prodrug of aprepitant) and Rolapitant (a long-acting, highly selective antagonist).
While both agents target the same receptor site to mitigate the effects of Substance P, their pharmacokinetic profiles and metabolic interactions create distinct operational paradigms in preclinical and clinical settings.
Mechanistic Pathway Analysis
The delayed phase of CINV (24–120 hours post-chemotherapy) is primarily driven by the binding of Substance P (SP) to NK1 receptors in the Nucleus Tractus Solitarius (NTS) and Area Postrema, rather than the peripheral serotonin release that drives the acute phase.
Figure 1: The CINV signaling cascade highlighting the central blockade of NK1 receptors by Fosaprepitant and Rolapitant. Note that while 5-HT3 antagonists target the gut-brain axis (acute), NK1 antagonists target the central Substance P pathway (delayed).
Pharmacokinetic Differentiators
The efficacy in the delayed phase is a function of receptor occupancy over time. Here lies the fundamental divergence: Fosaprepitant relies on high initial loading and receptor affinity, whereas Rolapitant relies on an exceptionally long elimination half-life.
| Feature | (1'S,2R,3R)-Fosaprepitant | Rolapitant | Impact on Delayed Phase |
| Active Moiety | Aprepitant (Prodrug conversion <30 min) | Rolapitant (Parent drug) | Fosaprepitant requires IV administration for rapid onset; Rolapitant is oral/IV. |
| Half-Life ( | 9–13 hours (Aprepitant) | ~180 hours (7 days) | Critical: Rolapitant maintains therapeutic levels for the full 120h delayed window without redosing. Fosaprepitant relies on initial saturation. |
| CYP3A4 Interaction | Moderate/Strong Inhibitor | No significant inhibition | Fosaprepitant requires Dexamethasone dose reduction (sparing effect). Rolapitant does not. |
| Receptor Occupancy | >95% in brain (at Tmax) | >90% in cortex (up to 120h) | Both achieve sufficient occupancy, but Rolapitant's plasma persistence is superior. |
Preclinical Validation: The Ferret Model
The ferret (Mustela putorius furo) is the gold-standard model for delayed CINV because, unlike rodents, ferrets possess a complete emetic reflex arc (vomiting center) and exhibit a biphasic response to cisplatin similar to humans.
Experimental Protocol: Cisplatin-Induced Delayed Emesis
To objectively compare these agents, the following self-validating protocol is recommended. This workflow isolates the delayed phase efficacy.
Subject: Adult male ferrets (1.0–1.5 kg). Induction Agent: Cisplatin (5 mg/kg IP) – Note: 10 mg/kg is often too toxic for delayed phase observation; 5 mg/kg produces a distinct biphasic profile.
Step-by-Step Workflow
-
Surgical Implantation (Day -14): Implant radiotelemetry transducers to measure abdominal pressure (C1-C2) and biopotentials. This allows automated, unbiased counting of retches vs. vomits.
-
Acclimatization (Day -3 to 0): Baseline recording to exclude spontaneous emesis.
-
Drug Administration (T = -1 hr):
-
Group A: Vehicle Control.
-
Group B: Fosaprepitant (Administered IV as prodrug, typically 3-5 mg/kg equivalent).
-
Group C: Rolapitant (Oral gavage or IV, typically 1-3 mg/kg).
-
Adjunct: All groups may receive a sub-therapeutic 5-HT3 antagonist (e.g., Ondansetron) to suppress the acute phase and isolate the delayed phase for clearer analysis.
-
-
Cisplatin Challenge (T = 0): Intraperitoneal injection of Cisplatin.
-
Biphasic Observation:
-
Necropsy & PK Sampling: Terminal blood draw at 72h to correlate plasma concentration with emetic control.
Figure 2: Experimental workflow for the Ferret Cisplatin Model. The 'Delayed Phase' node is highlighted as the primary endpoint for NK1 antagonist evaluation.
Comparative Efficacy Data (Synthesized from Literature)
While head-to-head animal data is rare, comparing separate studies using the standard 5 mg/kg Cisplatin ferret model reveals the following trends:
-
Control (Cisplatin only): ~40–60 emetic episodes in the delayed phase (24–72h).
-
Fosaprepitant (IV): Reduces delayed emetic episodes by ~70–80% compared to control.[8][11] Efficacy peaks early but persists due to high receptor affinity (Ki ~ 0.1 nM).
-
Rolapitant: Reduces delayed emetic episodes by ~75–85% . The extended half-life provides a theoretical advantage in preventing "breakthrough" emesis at the 60-72h mark compared to rapidly metabolized antagonists, though high-dose Fosaprepitant remains competitive due to receptor residence time.
Clinical Translation & Strategic Recommendations
For drug development professionals, the choice between these two agents for a delayed CINV protocol often hinges on drug-drug interaction (DDI) profiles rather than raw efficacy, as both are highly effective.
Phase 3 Clinical Efficacy (Delayed Phase 25-120h)[12]
-
Rolapitant (HEC-1 & HEC-2 Trials): Demonstrated statistical superiority over active control (Granisetron + Dexamethasone) in the delayed phase.[12] Complete Response (CR) rates were ~71% vs 60% (Control).[1][8][12]
-
Fosaprepitant (EASE Trials): Demonstrated non-inferiority to the standard 3-day oral Aprepitant regimen.[11] Single-dose IV (150 mg) is sufficient to cover the delayed phase.
The "Dexamethasone Dilemma"
This is the most significant operational difference for protocol design:
-
Fosaprepitant Regimens: Because Fosaprepitant (via Aprepitant) inhibits CYP3A4, the concomitant Dexamethasone dose must be reduced (e.g., from 20mg to 12mg) to avoid steroid toxicity.
-
Rolapitant Regimens: Rolapitant does not inhibit CYP3A4.[1] The Dexamethasone dose remains standard. This simplifies regimens for patients on complex polypharmacy (e.g., elderly patients or those on CYP3A4-metabolized chemotherapeutics like docetaxel or vinca alkaloids).
Summary Recommendation
-
Choose (1'S,2R,3R)-Fosaprepitant if:
-
An IV formulation is strictly required (though IV Rolapitant exists, Fosaprepitant is the standard of care).
-
The clinic has established protocols for Dexamethasone dose adjustment.
-
Rapid onset (minutes) is required immediately pre-chemo.
-
-
Choose Rolapitant if:
-
Polypharmacy is a concern: The lack of CYP3A4 inhibition reduces DDI risk significantly.
-
Simplicity is key: No need to calculate steroid reduction.
-
Extended protection: The 180h half-life offers a "safety net" for delayed symptoms extending beyond the typical 3-day window.
-
References
-
Rudd, J. A., et al. (2009). The delayed phase of cisplatin-induced emesis is mediated by the area postrema and not the abdominal visceral innervation in the ferret.[7] Neuroscience Letters. Link
-
Rapoport, B. L., et al. (2015).[8] Safety and efficacy of rolapitant for prevention of chemotherapy-induced nausea and vomiting after administration of cisplatin-based highly emetogenic chemotherapy in patients with cancer: two randomised, active-controlled, double-blind, phase 3 trials. The Lancet Oncology. Link
-
Grunberg, S., et al. (2011).[8] Single-dose fosaprepitant for the prevention of chemotherapy-induced nausea and vomiting associated with cisplatin therapy: randomized, double-blind study protocol—EASE. Journal of Clinical Oncology. Link
-
Duffraisse, M., et al. (2016). Automated analysis of delayed emesis in the telemetered ferret: detection of synergistic effects of aprepitant and ondansetron. Pharmacology Research & Perspectives. Link
-
Schwartzberg, L., et al. (2015).[8] Phase III study of rolapitant in patients receiving moderately emetogenic chemotherapy (MEC) or anthracycline/cyclophosphamide (AC) regimens.[12] The Journal of Clinical Pharmacology. Link
-
Navari, R. M. (2017). Rolapitant: A long-acting NK-1 receptor antagonist for the prevention of chemotherapy-induced nausea and vomiting.[3][5] Gastroenterology Report. Link
Sources
- 1. droracle.ai [droracle.ai]
- 2. researchgate.net [researchgate.net]
- 3. onclive.com [onclive.com]
- 4. Frontiers | Insights Into Acute and Delayed Cisplatin-Induced Emesis From a Microelectrode Array, Radiotelemetry and Whole-Body Plethysmography Study of Suncus murinus (House Musk Shrew) [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. porsolt.com [porsolt.com]
- 7. The delayed phase of cisplatin-induced emesis is mediated by the area postrema and not the abdominal visceral innervation in the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Delayed Chemotherapy-Induced Nausea and Vomiting: Pathogenesis, Incidence, and Current Management [frontiersin.org]
- 9. Aprepitant and Fosaprepitant: A 10-Year Review of Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. Differential pharmacology and clinical utility of rolapitant in chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rolapitant for Prevention of Delayed Chemotherapy-Induced Nausea and Vomiting - The ASCO Post [ascopost.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (1'S,2R,3R)-Fosaprepitant Dimeglumine
This guide provides essential, step-by-step procedures for the safe handling and disposal of (1'S,2R,3R)-Fosaprepitant Dimeglumine. As a water-soluble prodrug of aprepitant, Fosaprepitant is utilized as an antiemetic to prevent nausea and vomiting associated with cancer chemotherapy.[1][2][3] Its use in an oncology setting and its inherent chemical properties necessitate stringent disposal protocols to ensure personnel safety and environmental protection. Adherence to these guidelines is critical for maintaining a safe laboratory and clinical environment in compliance with national and local regulations.
Hazard Identification and Risk Assessment
Understanding the specific hazards associated with Fosaprepitant Dimeglumine is the foundation of its safe management. The substance is classified under the Globally Harmonized System (GHS) with several key hazards that directly inform handling and disposal requirements. Occupational exposure has not been fully investigated, mandating a cautious approach.[4]
Key Hazards:
-
Harmful if swallowed, inhaled, or in contact with skin. [4]
-
May cause allergy or asthma symptoms or breathing difficulties if inhaled. [4]
-
May cause an allergic skin reaction. [4]
These properties mean that any waste generated—from the vial itself to contaminated personal protective equipment (PPE)—must be treated as potentially hazardous to prevent accidental exposure to personnel or release into the environment. The U.S. Environmental Protection Agency (EPA) strictly regulates pharmaceutical waste, prohibiting the disposal of such chemicals via sewer systems ("sewering") to protect water supplies.[7]
| GHS Hazard Classification | Hazard Statement | Implication for Disposal |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[5] | Waste must be securely contained to prevent accidental ingestion by personnel or wildlife. |
| Skin Irritation (Category 2) | H315: Causes skin irritation[5][6] | All contaminated items, including PPE, must be disposed of to prevent skin contact. |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation[5][6] | Handling procedures and waste containment must minimize the risk of splashes or aerosol generation. |
| Respiratory Sensitization (Category 1) | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled[4] | Waste should be handled to minimize dust or aerosol formation. |
| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction[4] | Contaminated work clothing and PPE require specific disposal procedures. |
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to mitigate the risks identified above. The choice of PPE is directly linked to the task being performed.
| Task | Required Personal Protective Equipment (PPE) | Rationale |
| Handling Unopened Vials | Nitrile Gloves | Prevents contamination of the vial exterior and protects hands during routine transport. |
| Reconstitution & Preparation | Double Nitrile Gloves, Impervious Gown, Safety Goggles with Side-Shields | Protects against splashes and direct contact during solution preparation. The use of double gloves is a standard precaution for handling chemotherapy-related drugs.[8] |
| Waste Packaging & Sealing | Nitrile Gloves, Impervious Gown | Ensures protection from contact with contaminated waste items during final containment. |
| Spill Cleanup | Double Nitrile Gloves, Impervious Gown, Face Shield, NIOSH-approved Respirator | Provides maximum protection from concentrated exposure to liquids, dust, and aerosols during emergency cleanup procedures.[4][9] |
Causality Note: Nitrile gloves are specified over latex due to their superior resistance to a wide range of chemicals, including those found in pharmaceutical preparations. An impervious, solid-front gown is critical to prevent soak-through in the event of a splash.[8]
Waste Segregation: The Core Principle of Safe Disposal
Proper segregation at the point of generation is the most critical step in the disposal process. Pharmaceutical waste, particularly from chemotherapy agents, is categorized as either "trace" or "bulk" waste. This distinction is based on the Resource Conservation and Recovery Act (RCRA) "empty" rule.
-
Trace Chemotherapy Waste: Contains less than 3% of the original drug volume. This includes items that are "RCRA empty," such as used IV bags, tubing, and vials, as well as lightly contaminated PPE like gloves and gowns.[10]
-
Bulk Chemotherapy Waste: Contains more than 3% of the original drug volume. This is considered RCRA hazardous waste and includes expired or unused Fosaprepitant, partially filled vials or syringes, and materials grossly contaminated during a spill.
The following decision tree provides a clear workflow for segregating waste generated from Fosaprepitant Dimeglumine.
Caption: Waste segregation decision workflow for Fosaprepitant Dimeglumine.
Step-by-Step Disposal Protocols
Following segregation, use the appropriate containment and disposal procedure.
Protocol 4.1: Disposal of Trace-Contaminated Waste
This protocol applies to items like empty vials, used IV bags and tubing, and contaminated gowns, gloves, and wipes.
-
Don PPE: At a minimum, wear nitrile gloves and a lab coat.
-
Containment: Place all trace-contaminated items directly into a designated yellow chemotherapy waste container.[10] These containers are specifically designed for incineration.
-
Vials: Ensure vials are empty as defined by RCRA (containing less than 3% residual drug). Do not attempt to wash or rinse them.
-
Seal Container: When the container is three-quarters full, securely close and seal the lid. Do not overfill.
-
Storage: Store the sealed container in a designated, secure area away from general traffic, awaiting pickup.
-
Pickup: Arrange for collection by a licensed medical or hazardous waste disposal service.
Protocol 4.2: Disposal of Bulk Hazardous Waste
This protocol applies to any quantity of unused or expired Fosaprepitant solution, grossly contaminated materials from a spill, or any container holding more than 3% of the original product.
-
Don PPE: Wear double nitrile gloves, an impervious gown, and safety goggles.
-
Containment: Place all bulk hazardous waste directly into a designated black RCRA hazardous waste container. These containers are specifically marked for hazardous pharmaceutical waste.
-
Labeling: Ensure the container is clearly labeled as "Hazardous Waste" and includes the specific chemical name: "(1'S,2R,3R)-Fosaprepitant Dimeglumine."
-
Seal Container: Securely close and seal the container when it is three-quarters full.
-
Manifest: This waste stream requires a hazardous waste manifest for tracking from the point of generation to its final disposal facility, in accordance with EPA regulations.[11]
-
Storage & Pickup: Store in a designated hazardous waste accumulation area and arrange for pickup by a certified hazardous waste hauler.
Protocol 4.3: Management of Contaminated Sharps
This protocol applies to any needles or syringes used in the preparation or administration of Fosaprepitant.
-
Immediate Disposal: Immediately after use, place the entire syringe and needle assembly into a designated, puncture-proof yellow chemotherapy sharps container.[10]
-
Do Not Recap: Never attempt to recap, bend, or break needles, as this increases the risk of a needlestick injury.[9]
-
Container Management: Seal the sharps container when it reaches the "full" line (typically two-thirds to three-quarters full).
-
Final Disposal: Place the sealed yellow sharps container into a yellow trace chemotherapy waste bag/bin for incineration.[10]
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is required to contain the hazard.
-
Alert Personnel: Immediately alert others in the area and restrict access to the spill zone.
-
Don PPE: Put on a full set of emergency PPE, including a respirator, face shield, impervious gown, and double nitrile gloves.[9]
-
Contain the Spill:
-
For liquid spills: Cover the spill with absorbent pads from a chemotherapy spill kit.
-
For powder spills: Gently cover the powder with damp absorbent pads to prevent it from becoming airborne.[4] Do not sweep dry powder.
-
-
Clean the Area: Starting from the outside of the spill and working inward, carefully collect all absorbent materials and any broken glass (using a scoop, never your hands).[9]
-
Decontaminate: Clean the spill area thoroughly with a detergent solution, followed by clean water.[8] Some protocols also recommend a final wipe with 70% isopropyl alcohol.
-
Dispose of Cleanup Materials: All items used for cleanup (absorbent pads, contaminated PPE, cloths, scoop) are considered bulk hazardous waste . Place them in a black RCRA hazardous waste container for disposal.[5][9]
-
Post-Cleanup: Wash hands and any exposed skin thoroughly with soap and water after removing PPE.
References
- FOSAPREPITANT Product Monograph. (2019).
- ChemicalBook. (n.d.). Fosaprepitant dimeglumine | 265121-04-8.
- Ovid. (n.d.). Update on pharmaceutical waste disposal regulations.
- University of Minnesota. (n.d.). Disposal of Chemotherapy Waste and Hazardous Drugs - Fact Sheet.
-
U.S. Environmental Protection Agency. (2026, January 22). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]
-
PubChem. (n.d.). Fosaprepitant Dimeglumine. Retrieved from [Link]
- Safety Data Sheet. (2015, June 10). Fosaprepitant Dimeglumine for Injection.
- Regulations.gov. (n.d.). Management Standards for Hazardous Waste Pharmaceuticals.
- APExBIO. (n.d.). Fosaprepitant dimeglumine salt - Neurokinin-1 Antagonist.
- Cancer.org. (2022). Cancer Medicines: Safe Handling at Home.
-
U.S. Food & Drug Administration. (n.d.). EMEND. Retrieved from [Link]
- Daniels Health. (2025, July 9). How to Dispose of Chemotherapy Waste.
- MCF Environmental Services. (2023, December 13). Waste Management Requirements for Pharmaceutical Waste.
- Republic Services. (2024, August 15). Pharmaceutical Waste Management: The Final Pharmaceutical Rule.
- MedChemExpress. (n.d.). Fosaprepitant dimeglumine-SDS.
- American Cancer Society. (2025, December 17). How to Dispose of Unused or Expired Medications.
- University of Wyoming. (n.d.). Group of Chemicals SOP Example Antineoplastic Administration, Handling & Disposal.
- U.S. Food & Drug Administration. (n.d.). fosaprepitant dimeglumine for injection.
- LUPIN LIMITED. (2019, July 1). Fosaprepitant Dimeglumine for Injection - SDS.
- Eugia US. (2021, April 27). Fosaprepitant Dimeglumine for Injection - Safety Data Sheet.
Sources
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. Fosaprepitant Dimeglumine | C37H56F7N6O16P | CID 135564864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. eugiaus.com [eugiaus.com]
- 7. ovid.com [ovid.com]
- 8. uwyo.edu [uwyo.edu]
- 9. cinj.org [cinj.org]
- 10. hsrm.umn.edu [hsrm.umn.edu]
- 11. mcfenvironmental.com [mcfenvironmental.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
